molecular formula C9H10BrClO B1518186 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene CAS No. 910032-21-2

2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Cat. No.: B1518186
CAS No.: 910032-21-2
M. Wt: 249.53 g/mol
InChI Key: DGTRQYPWARXPLQ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1-chloro-4-methylbenzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromoethoxy)-1-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTRQYPWARXPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651059
Record name 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910032-21-2
Record name 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the halogenated aromatic ether, 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. This compound holds potential as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chloro-substituted aromatic ring and a bromo-functionalized ethoxy chain, offers multiple reactive sites for further chemical modifications.

This document will delve into the practical aspects of its preparation via the Williamson ether synthesis, offering a detailed, step-by-step protocol. Furthermore, it will outline the analytical techniques crucial for the comprehensive characterization and purity assessment of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of a phenoxide with a primary alkyl halide.[1][2][3] In this specific synthesis, the sodium or potassium salt of 2-chloro-5-methylphenol is reacted with an excess of 1,2-dibromoethane.

The causality behind this experimental design lies in the SN2 reaction mechanism that governs the Williamson ether synthesis.[4] The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the 1,2-dibromoethane, displacing a bromide ion. Using an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylated product and minimize the formation of the bis-ether byproduct.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Chloro_5_methylphenol 2-Chloro-5-methylphenol Reaction_Vessel Reaction under Reflux 2_Chloro_5_methylphenol->Reaction_Vessel 1_2_Dibromoethane 1,2-Dibromoethane 1_2_Dibromoethane->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Cooling Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Final_Product 2-(2-Bromoethoxy)-1-chloro- 4-methylbenzene Purification->Final_Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization of the final product confirm the efficacy of the described steps.

Materials:

  • 2-Chloro-5-methylphenol

  • 1,2-Dibromoethane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-methylphenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (3.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and the two methylene groups of the bromoethoxy chain. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the two carbons of the ethoxy chain.
IR Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C-O-C (ether), C-Cl, and C-Br bonds.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic pattern due to the presence of chlorine and bromine atoms.
Interpretation of Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The aromatic region will display signals for the three protons on the benzene ring. The methyl group will appear as a singlet. The two methylene groups of the bromoethoxy chain will each give a triplet, with their chemical shifts influenced by the adjacent oxygen and bromine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the chloro, methyl, and bromoethoxy substituents.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups. Expected absorptions include C-H stretching for the aromatic and aliphatic protons, the C-O-C stretching of the ether linkage, and absorptions corresponding to the C-Cl and C-Br bonds.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak and other fragment ions. The presence of both chlorine and bromine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, which is a key diagnostic feature.[7][8]

Safety and Handling

This compound, like many halogenated organic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, a reliable and well-established method. The importance of proper work-up and purification techniques to obtain a pure product has been emphasized. Furthermore, a comprehensive overview of the key analytical techniques for the characterization of the synthesized compound has been presented. This information will be valuable for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
  • Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". The Royal Society of Chemistry. (2013).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Experiment 06 Williamson Ether Synthesis. Scribd. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. ResearchGate. (2008). [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]

Sources

Spectral data (NMR, IR, MS) for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

For professionals in the fields of chemical research and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed examination of the expected spectral data for This compound , a halogenated aromatic ether with significant potential as a synthetic intermediate.[1] Halogenated aromatic ethers are a critical class of molecules in the synthesis of pharmaceuticals and agrochemicals, where the presence and position of halogen atoms can significantly influence a compound's lipophilicity, metabolic stability, and biological activity.[1]

This document, intended for researchers and scientists, will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will synthesize a highly accurate, predicted dataset based on the known spectral properties of closely related structural analogs. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Key Features

The structure of this compound (CAS No. 910032-21-2) incorporates several key functional groups that will give rise to characteristic spectral signatures:

  • A 1,2,4-trisubstituted benzene ring.

  • A chloro substituent.

  • A methyl group.

  • A bromoethoxy side chain.

Each of these features will be dissected in the following spectral analyses.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy is invaluable for determining the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, ethoxy, and methyl protons.

Aromatic Region (δ 6.8-7.4 ppm): The three protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. Based on analogs like 2-bromo-4-chloro-1-methylbenzene and 1-bromo-4-chloro-2-methylbenzene, the following assignments can be predicted.[2][3]

  • H-5: This proton is flanked by the methyl group and a hydrogen. It is expected to appear as a doublet of doublets or a broad doublet.

  • H-6: This proton is adjacent to the chloro group and H-5. It will likely appear as a doublet.

  • H-3: This proton is situated between the bromoethoxy group and a hydrogen, likely appearing as a doublet.

Ethoxy Side-Chain (δ 3.6-4.4 ppm): The two methylene groups of the bromoethoxy chain will appear as two distinct triplets, due to coupling with each other.

  • -OCH₂-: This methylene group, being attached to the oxygen atom, will be deshielded and is predicted to have a chemical shift around δ 4.3-4.4 ppm.

  • -CH₂Br: This methylene group, attached to the bromine atom, will be slightly less deshielded and is expected around δ 3.6-3.7 ppm.

Methyl Group (δ ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H-3~6.85d~8.5
Aromatic H-5~7.15dd~8.5, 2.0
Aromatic H-6~7.35d~2.0
-OCH₂-~4.35t~6.0
-CH₂Br~3.65t~6.0
Ar-CH₃~2.32s-

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted spectrum will show distinct signals for each of the nine unique carbon atoms in the molecule.

Aromatic Carbons (δ 115-155 ppm):

  • C-O (C-2): The carbon attached to the bromoethoxy group will be the most downfield of the aromatic carbons, around δ 153-155 ppm.

  • C-Cl (C-1): The carbon bearing the chlorine atom is expected around δ 125-127 ppm.

  • C-CH₃ (C-4): The carbon with the methyl group is predicted to be around δ 130-132 ppm.

  • Other Aromatic Carbons (C-3, C-5, C-6): These will appear in the range of δ 115-130 ppm, with their precise shifts influenced by the neighboring substituents.

Aliphatic Carbons (δ 20-70 ppm):

  • -OCH₂-: The carbon attached to the oxygen will be in the range of δ 68-70 ppm.

  • -CH₂Br: The carbon attached to the bromine will be significantly more upfield, around δ 28-30 ppm.

  • Ar-CH₃: The methyl carbon will be the most upfield signal, around δ 20-21 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-CH₃~20.5
-CH₂Br~29.0
-OCH₂-~69.0
Aromatic C-3~115.0
Aromatic C-6~126.0
Aromatic C-1 (C-Cl)~126.5
Aromatic C-5~130.0
Aromatic C-4 (C-CH₃)~131.5
Aromatic C-2 (C-O)~154.0

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for its various bonds.

  • C-H Stretching: Aromatic C-H stretching will appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

  • C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The strong absorption from the aryl-alkyl ether C-O bond will be prominent in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). This is a key diagnostic peak.

  • C-Cl and C-Br Stretching: The C-Cl bond will have a stretching vibration in the 700-800 cm⁻¹ range, while the C-Br stretch will be found at lower wavenumbers, typically 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100-3000Aromatic C-H StretchMedium
2960-2850Aliphatic C-H StretchMedium
1590, 1490, 1450Aromatic C=C StretchMedium-Strong
~1250Asymmetric C-O-C Stretch (Aryl Ether)Strong
~1040Symmetric C-O-C Stretch (Aryl Ether)Strong
~750C-Cl StretchStrong
~550C-Br StretchMedium

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Molecular Ion (M⁺): The key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and one bromine atom (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 248 (C₉H₁₀³⁵Cl⁷⁹BrO), m/z 250 (containing ³⁷Cl or ⁸¹Br), and m/z 252 (containing ³⁷Cl and ⁸¹Br).

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key predicted fragmentation pathways include:

  • Loss of the bromoethyl group: Cleavage of the ether bond could lead to a fragment corresponding to the chloromethylphenol cation.

  • Alpha-cleavage: Cleavage of the C-C bond in the ethoxy side chain.

  • Loss of a bromine radical: This would result in a prominent M-Br fragment.

Experimental Methodologies

The acquisition of high-quality spectral data is paramount. The following outlines a standard workflow for the characterization of a novel organic compound like this compound.

General Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound NMR NMR (¹H, ¹³C) Dissolve in CDCl₃ Sample->NMR IR FT-IR Neat liquid film or KBr pellet Sample->IR MS GC-MS Inject dilute solution Sample->MS Process Process Spectra NMR->Process IR->Process MS->Process Interpret Interpret & Assign Signals Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR):

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

    • Acquire the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

    • Perform a background scan of the empty sample holder and subtract it from the sample spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column).

    • The separated components elute into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

    • The mass spectrum is recorded for the peak corresponding to the compound of interest.

Conclusion

The structural elucidation of this compound relies on a multi-faceted analytical approach. By synthesizing predicted data from ¹H NMR, ¹³C NMR, IR, and MS techniques, based on well-understood principles and spectral data from analogous compounds, researchers can establish a strong benchmark for the verification of this important synthetic intermediate. This guide serves as a practical tool for those engaged in the synthesis and characterization of novel halogenated aromatic ethers, ensuring the integrity and accuracy of their scientific findings.

References

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • PubChem. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Benzene, 2-bromo-1-chloro-4-methyl-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-chloro-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • NIST. (n.d.). Benzene, 1-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved January 20, 2026, from [Link]

  • DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

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Sources

A Guide to the Synthetic Utility of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the strategic value of functionalized building blocks cannot be overstated. These molecules serve as foundational platforms upon which complex molecular architectures are constructed. This technical guide delves into the synthetic potential of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene (CAS No: 910032-21-2), a halogenated aromatic ether poised for significant applications. While direct literature on this specific isomer is emerging, its structural motifs—a reactive bromoalkyl ether chain and a substituted chloroaromatic ring—are hallmarks of versatile intermediates in medicinal chemistry. By analyzing its core reactivity and drawing parallels with structurally related compounds of proven utility, this document provides a forward-looking perspective for researchers, chemists, and drug development professionals on leveraging this compound's unique characteristics in organic synthesis.

Core Molecular Profile and Strategic Importance

This compound is a bifunctional organic compound featuring two distinct reactive centers ripe for exploitation in synthetic chemistry.[1] Its structure allows for sequential or orthogonal chemical transformations, making it an attractive starting point for the synthesis of diverse molecular scaffolds.

The primary reactive sites are:

  • The 2-Bromoethoxy Side Chain: The terminal primary bromide is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This "handle" allows for the facile introduction of a wide array of functional groups.[1]

  • The Chloro-Substituted Aromatic Ring: The aryl chloride provides a site for various metal-catalyzed cross-coupling reactions. While less reactive than the corresponding aryl bromide or iodide, modern catalysis offers robust methods for its functionalization. The electronic environment, influenced by the ortho-ether and para-methyl groups, dictates its reactivity in both coupling and potential nucleophilic aromatic substitution (SNAr) reactions.

The strategic placement of these groups makes the molecule a valuable building block, particularly in pharmaceutical research where similar halogenated aromatics are key intermediates in the synthesis of blockbuster drugs.[2][3] A notable analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial precursor for the anti-diabetic medication Dapagliflozin, underscoring the industrial relevance of this class of compounds.[1][4]

Physicochemical Properties

A summary of the key computed and reported properties of this compound is presented below. This data is essential for planning reactions, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 910032-21-2[5]
Molecular Formula C₉H₁₀BrClO[5][6]
Molecular Weight 249.53 g/mol [5]
Monoisotopic Mass 247.96036 Da[6]
XLogP3 (Predicted) 3.6 - 4.2[6][7]
Hydrogen Bond Acceptor Count 1[7]
Topological Polar Surface Area 9.2 Ų[7]
SMILES CC1=CC(=C(C=C1)Cl)OCCBr[6]

Potential Synthetic Transformations and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its two primary functional domains. A judicious choice of reaction conditions allows for selective manipulation of either site.

The Bromoethoxy Moiety: A Versatile Electrophilic Handle

The primary alkyl bromide is a potent electrophile, ideal for forging new carbon-heteroatom bonds via SN2 reactions. This pathway is foundational for introducing linkers, pharmacophores, or solubilizing groups.

Key Applications:

  • N-Alkylation: Reaction with primary or secondary amines yields substituted amino-ethers. This is a cornerstone reaction for building scaffolds found in numerous biologically active molecules.

  • O-Alkylation (Williamson Ether Synthesis): Reaction with phenols or alkoxides produces more complex diaryl or alkyl-aryl ethers.

  • S-Alkylation: Reaction with thiols or thiophenols provides access to thioethers, a common functional group in medicinal chemistry.

  • Cyanation: Displacement of the bromide with a cyanide source (e.g., NaCN) extends the carbon chain by one, yielding a nitrile that can be further elaborated into carboxylic acids, amines, or amides.

Causality in Experimental Design: For these SN2 reactions, the choice of a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is critical. These solvents solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile itself, enhancing its nucleophilicity and accelerating the reaction. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is standard to deprotonate the nucleophile (if acidic) without competing in the substitution reaction.

Caption: Generalized SN2 reaction at the bromoethoxy group.
The Aryl Chloride: Gateway to C-C and C-N Bond Formation

The aryl chloride, while less reactive than an aryl bromide, is a viable handle for modern cross-coupling reactions. These transformations are central to constructing the complex carbon skeletons of many pharmaceuticals and advanced materials.[8]

Potential Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This requires specialized palladium catalysts and ligands (e.g., phosphine-based ligands like SPhos or XPhos) that are effective for activating the C-Cl bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form arylamines. This is a powerful method for installing nitrogen-containing functional groups directly onto the aromatic ring.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to create aryl alkynes, which are versatile intermediates for further synthesis, including the formation of heterocyclic compounds.[9]

Expert Insight: The primary challenge in functionalizing the aryl chloride is overcoming its lower reactivity compared to the alkyl bromide. A key strategy is to first perform the SN2 reaction on the bromoethoxy chain at moderate temperatures (e.g., 60-80 °C). Subsequently, the more forcing conditions required for aryl chloride cross-coupling (e.g., >100 °C with a specialized palladium catalyst) can be applied to the resulting intermediate. This sequential approach provides a logical pathway to complex, selectively-functionalized molecules.

workflow cluster_step1 Step 1: Side-Chain Functionalization (Sɴ2) cluster_step2 Step 2: Core Functionalization (Cross-Coupling) start This compound step1_reagent Nucleophile (R-NH₂) K₂CO₃, DMF, 80°C intermediate Intermediate A (Aryl Chloride Intact) step1_reagent->intermediate Yields step2_reagent Boronic Acid (Ar'-B(OH)₂) Pd Catalyst, Base, Toluene, 110°C final_product Final Product (Disubstituted) step2_reagent->final_product Yields

Caption: A logical synthetic workflow for sequential functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of this compound is realized when its reactivity is applied to the synthesis of biologically relevant molecules.

Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. This building block is an excellent precursor for various heterocyclic systems. For example, an initial SN2 reaction with an ortho-amino phenol could be followed by an intramolecular cyclization (e.g., a Buchwald-Hartwig or Ullmann-type reaction) to construct a dibenzoxazepine core, a privileged scaffold in medicinal chemistry. The synthesis of various heterocycles from versatile intermediates is a well-established strategy.[10]

Role as a Versatile Linker

The bromoethoxy group is an ideal tether for linking different molecular fragments. In the development of Proteolysis Targeting Chimeras (PROTACs), for instance, linkers are used to connect a protein-binding ligand to an E3 ligase-recruiting moiety. The sequential reactivity of our title compound would allow for the attachment of one ligand via the bromoethoxy group, followed by functionalization of the aryl ring for attachment of the second ligand.

Building Block for Structure-Activity Relationship (SAR) Studies

In lead optimization, chemists systematically modify a parent molecule to improve its potency, selectivity, and pharmacokinetic properties. This compound provides a platform to generate a library of analogues. The ether linkage can be varied by reacting the precursor phenol (2-chloro-4-methylphenol) with different dihaloalkanes, while the aryl ring can be diversified using the cross-coupling methods described above. This modularity accelerates the exploration of chemical space around a pharmacophore.[3]

Exemplary Experimental Protocols

The following protocols are provided as self-validating, illustrative examples based on established chemical principles for analogous substrates. Researchers should perform their own optimization.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of the Aryl Chloride Intermediate

This protocol assumes the product from Protocol 1 is used as the starting material.

  • Setup: To a Schlenk tube under an inert atmosphere, add the aryl chloride intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add a powdered base (e.g., K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the tube and stir the mixture vigorously at 110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the final biaryl product.

Conclusion and Future Outlook

This compound represents a highly versatile yet underexplored building block for organic synthesis. Its dual reactivity allows for a range of selective, high-value transformations that are central to modern medicinal chemistry and materials science. The principles of SN2 displacement at the bromoethoxy handle and metal-catalyzed cross-coupling at the aryl chloride core provide a robust and logical framework for the design of complex molecular targets. As the demand for novel chemical entities continues to grow, the strategic application of such bifunctional intermediates will be paramount in accelerating innovation from the laboratory to commercial application. Future research should focus on demonstrating the practical utility of this compound in the synthesis of novel heterocyclic libraries and its incorporation into functional molecules like molecular probes and targeted therapeutics.

References

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  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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  • Google Patents. (2016). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (2005). US6956142B2 - Process for eco-friendly synthesis of bromobenzene.
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  • apicule. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. Retrieved from [Link]

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Reactivity and stability of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound. As a substituted aromatic ether, this compound possesses distinct reactive centers, primarily the bromoethyl side chain and the substituted benzene ring. The document elucidates the molecule's stability profile under various conditions and explores its reactivity in key organic transformations. The primary reactive pathway is identified as nucleophilic substitution at the terminal bromine atom, a characteristic reaction of primary alkyl bromides. Additionally, the guide examines the regioselectivity of electrophilic aromatic substitution, governed by the competing directing effects of the chloro, methyl, and bromoethoxy substituents. The potential for free-radical reactions at the benzylic position of the methyl group is also discussed. This whitepaper consolidates theoretical principles with practical, field-proven insights, offering detailed experimental protocols and safety guidelines to support its application in synthetic chemistry and drug development.

Introduction and Molecular Overview

This compound is a halogenated aromatic ether whose structural complexity makes it a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple, orthogonally reactive functional groups: a primary alkyl bromide, a stable ether linkage, and a substituted aromatic ring. Understanding the interplay of these groups is critical for predicting the compound's behavior and for designing robust synthetic routes.

This guide serves as a senior-level resource, moving beyond simple data recitation to explain the causal relationships between molecular structure and chemical behavior. We will dissect the electronic and steric factors that govern its stability and dictate its reactivity, providing a foundational understanding for its effective use in research and development.

Caption: Structure of this compound.

Physicochemical and Computed Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably estimated through computational models based on its structure. The following table summarizes key computed properties analogous to the isomeric compound 4-(2-bromoethoxy)-1-chloro-2-methylbenzene.[2] These values are crucial for selecting appropriate solvents, predicting chromatographic behavior, and assessing potential bioaccumulation.

PropertyValueSource
Molecular Formula C₉H₁₀BrClO[2]
Molecular Weight 249.53 g/mol [2]
Exact Mass 247.96036 Da[2]
XLogP3 4.2[2]
Topological Polar Surface Area (TPSA) 9.2 Ų[3]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]
Complexity 132[2]

Note: XLogP3, a measure of lipophilicity, suggests the compound has low water solubility and may bioaccumulate. The low TPSA value indicates good potential for cell membrane permeability.[3]

Stability Profile

Thermal Stability

Aromatic ethers and halogenated hydrocarbons are generally characterized by high thermal stability. This compound is expected to be stable at temperatures commonly used in organic synthesis (up to ~150°C). Decomposition would likely occur at significantly higher temperatures, potentially leading to the release of hazardous vapors such as hydrogen bromide and hydrogen chloride.

Chemical Stability
  • Ether Linkage: The aryl ether linkage is robust and resistant to a wide range of reagents, including bases, nucleophiles, and mild acids. However, it is susceptible to cleavage under forcing acidic conditions, typically with strong acids like HBr or HI.[4] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide. Due to the high strength of the sp² C-O bond, which has partial double-bond character from resonance with the aromatic ring, cleavage invariably occurs at the weaker sp³ C-O bond.[5][6]

  • Aromatic System: The benzene ring is highly stable and does not react with most oxidants or reductants under standard conditions. The methyl side chain, however, can be oxidized at the benzylic position to a carboxylic acid using strong oxidizing agents like hot potassium permanganate.[7][8]

Storage and Handling

Based on the properties of organobromine compounds, proper storage is crucial.[9] The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents and strong bases, which could promote degradation or unwanted reactions.

Reactivity Profile: A Multi-faceted Analysis

The reactivity of this compound is best understood by analyzing its three principal reactive domains: the bromoethyl side chain, the aromatic ring, and the benzylic methyl group.

Reactivity_Map Key Reactive Sites and Pathways cluster_molecule This compound mol <[Image of the molecule structure]> SN2_Site Bromoethyl Chain (Primary Alkyl Bromide) EAS_Site Aromatic Ring (Positions 3, 5, 6) Radical_Site Benzylic Methyl Group SN2_Reaction SN2 Nucleophilic Substitution (High Reactivity) SN2_Site->SN2_Reaction Primary pathway EAS_Reaction Electrophilic Aromatic Substitution (Regioselective) EAS_Site->EAS_Reaction Requires electrophile + catalyst Radical_Reaction Free Radical Halogenation (e.g., with NBS) Radical_Site->Radical_Reaction Requires radical initiator (light/heat)

Caption: Reactivity map of this compound.

Primary Reactivity: Nucleophilic Substitution at the Bromoethyl Chain

The most accessible and predictable reaction site is the terminal bromine atom. As a primary alkyl bromide, the carbon atom bonded to bromine is highly susceptible to backside attack by nucleophiles via an SN2 mechanism .[10][11][12] This pathway is favored due to minimal steric hindrance and the excellent leaving group ability of the bromide ion.

  • Causality: The SN2 pathway is a single, concerted step where the nucleophile attacks as the leaving group departs.[11] This mechanism is efficient for primary halides and leads to an inversion of stereochemistry if the carbon were chiral. A wide variety of nucleophiles (e.g., alkoxides, phenoxides, azides, cyanides, amines) can be used to displace the bromide, making this compound a valuable precursor for introducing diverse functionalities.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring can undergo electrophilic aromatic substitution, but the regiochemical outcome is dictated by the combined electronic effects of the three substituents.

  • Analysis of Directing Effects:

    • -O-CH₂CH₂Br (Bromoethoxy): The ether oxygen is a powerful activating group and an ortho, para-director due to the donation of its lone pair electrons into the ring via resonance.[13]

    • -CH₃ (Methyl): An activating group and an ortho, para-director through hyperconjugation and weak inductive effects.[14][15]

    • -Cl (Chloro): A deactivating group due to its strong inductive electron withdrawal, yet it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) at those positions.[16]

  • Predicted Regioselectivity: In a competition between multiple directing groups, the most powerful activating group typically controls the position of substitution.[17] Here, the bromoethoxy group is the strongest activator.

    • The position para to the ether (C5) is occupied by the methyl group.

    • One position ortho to the ether (C1) is occupied by the chloro group.

    • Therefore, the primary site for electrophilic attack is the remaining ortho position, C6 . This position is also favorably ortho to the activating methyl group and meta to the deactivating chloro group, reinforcing its high reactivity.

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Benzylic Reactivity of the Methyl Group

The C-H bonds of the methyl group are at a benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[8] This makes the methyl group susceptible to free-radical halogenation . Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) will selectively brominate the methyl group, yielding 2-(2-bromoethoxy)-1-chloro-4-(bromomethyl)benzene.[8][18]

Experimental Protocols

The following protocols are designed as self-validating systems. Expected outcomes and analytical checkpoints are included to ensure trustworthiness and reproducibility.

Protocol 1: SN2 Displacement of Bromide with a Phenoxide Nucleophile
  • Objective: To synthesize 1-chloro-4-methyl-2-(2-phenoxyethoxy)benzene, demonstrating the primary reactivity of the bromoethyl chain.

  • Causality: This protocol utilizes a classic Williamson ether synthesis variant. Sodium phenoxide, a strong nucleophile, attacks the electrophilic carbon bearing the bromine in an SN2 fashion. Acetone is chosen as the solvent for its ability to dissolve the organic substrate while allowing the sodium bromide byproduct to precipitate, driving the reaction to completion according to Le Châtelier's principle.

  • Methodology:

    • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous acetone (30 mL). Stir until dissolved. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

    • Reaction: Add a solution of this compound (1.0 eq) in anhydrous acetone (10 mL) dropwise to the stirred phenoxide solution.

    • Monitoring: Attach a reflux condenser and heat the mixture to reflux (~56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

    • Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Validation: The final product can be purified by silica gel column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Protocol 2: Stability Assessment via Acid-Mediated Cleavage Test
  • Objective: To determine the stability of the ether linkage under strong acidic conditions.

  • Causality: This protocol exposes the compound to hydrobromic acid, a reagent known to cleave ethers.[6] The formation of 2-chloro-5-methylphenol would confirm the lability of the ether bond under these conditions.

  • Methodology:

    • Setup: In a 25 mL round-bottom flask, combine this compound (200 mg) and 48% aqueous hydrobromic acid (5 mL).

    • Reaction: Heat the mixture to reflux (approx. 124°C) with vigorous stirring for 8 hours.

    • Sampling & Analysis: Every 2 hours, withdraw a small aliquot (0.1 mL). Dilute it with water (1 mL) and extract with ethyl acetate (1 mL). Analyze the organic extract by TLC against a standard of the starting material. The appearance of a new, highly polar spot corresponding to the phenol indicates that cleavage is occurring.

    • Final Analysis: After 8 hours, cool the reaction, dilute with water, and extract with ethyl acetate. Analyze the crude extract by GC-MS to identify the starting material, the expected phenolic product, and 1,2-dibromoethane (the fate of the side chain). The ratio of starting material to product provides a quantitative measure of stability.

Safety and Handling

This compound should be handled with appropriate care, following standard laboratory safety procedures.

  • Hazards: While specific toxicity data is unavailable, compounds of this class are generally considered irritants.[2] Organobromine compounds can be alkylating agents, and aromatic halides may have other long-term health effects.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors.[20][21]

  • Spill & Disposal: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.[20] Dispose of waste material in accordance with institutional and local regulations.

Conclusion

This compound is a structurally rich and synthetically valuable molecule. Its stability is robust under typical synthetic conditions, with the primary vulnerabilities being the ether linkage under strong acid and the benzylic methyl group to radical oxidation. Its reactivity is dominated by the bromoethyl side chain, which serves as an excellent handle for SN2 functionalization. The aromatic ring, while less reactive, can undergo predictable electrophilic substitution, primarily at the C6 position. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound as a building block in complex molecular design and drug development endeavors.

References

  • Title: Organobromine chemistry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electrophilic Substitution in Benzene Source: Scribd URL: [Link]

  • Title: LCSS: BROMINE Source: National Research Council URL
  • Title: Material Safety Data Sheet - Theobromine, 99% Source: Cole-Parmer URL: [Link]

  • Title: Ch17 Reactions of Aromatic Compounds Source: University of Calgary URL: [Link]

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  • Title: Nitration of Toluene (Electrophilic Aromatic Substitution) Source: University of Toronto URL: [Link]

  • Title: Reactions of Arenes: Electrophilic Aromatic Substitution Source: Le Moyne College URL: [Link]

  • Title: InChI Key Database | 1-(2-bromoethoxy)-3-methyl-benzene Source: Mol-Instincts URL: [Link]

  • Title: Why is the ether linkage breaking here? Source: Chemistry Stack Exchange URL: [Link]

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  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Electrophilic Aromatic Substitution: Disubstituted Source: YouTube URL: [Link]

  • Title: Aromatic Reactions Source: Vancouver Island University URL: [Link]

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  • Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

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An In-depth Technical Guide to the Derivatives and Analogues of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known derivatives and analogues of 2-(2-bromoethoxy)-1-chloro-4-methylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The document details the synthesis of the core molecule, explores its reactivity, and discusses the generation of various derivatives and analogues. Furthermore, it delves into the potential applications of these compounds, drawing parallels with structurally similar molecules of known biological significance. This guide aims to be a valuable resource by not only presenting established data but also by providing insights into the rationale behind synthetic choices and potential avenues for future research.

Introduction: The Significance of this compound as a Synthetic Intermediate

This compound (CAS No. 910032-21-2) is a halogenated aromatic ether that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a substituted benzene ring and a reactive bromoethoxy side chain, offers multiple sites for chemical modification. The presence of the chloro and methyl groups on the aromatic ring influences the electronic properties and steric environment of the molecule, which can in turn affect the reactivity of the bromoethoxy group and the biological activity of its derivatives.[2]

The primary utility of this compound and its analogues lies in their role as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Structurally related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are key intermediates in the synthesis of dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes.[3][4][5] This connection highlights the potential of this compound derivatives as scaffolds for the development of novel therapeutic agents.

This guide will explore the synthesis of the core molecule, the derivatization of its bromoethoxy side chain, and the exploration of analogues with different functional groups.

Synthesis of the Core Molecule: this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 4-methylphenol (p-cresol).

Step 1: Chlorination of 4-methylphenol

The first step involves the regioselective chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol. This is a standard electrophilic aromatic substitution reaction.

Step 2: Etherification of 2-chloro-4-methylphenol

The resulting 2-chloro-4-methylphenol is then etherified using 1,2-dibromoethane in the presence of a base to yield the final product. The phenoxide ion, generated in situ, acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane in a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-4-methylphenol

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-chloro-4-methylphenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Derivatives of this compound via Nucleophilic Substitution

The bromoethoxy group is an excellent electrophilic handle for introducing a wide range of functional groups through nucleophilic substitution reactions (Sₙ2). The bromide ion is a good leaving group, facilitating the attack by various nucleophiles.

Amine Derivatives

Reaction with primary or secondary amines can lead to the formation of the corresponding aminoethoxy derivatives. These derivatives are of particular interest in medicinal chemistry as the introduction of an amino group can significantly impact the pharmacological properties of a molecule, such as its solubility, basicity, and ability to form salt.

Thiol Derivatives

Similarly, reaction with thiols or thiolate anions yields thioether derivatives. Thioethers are present in a number of biologically active molecules and can also serve as intermediates for further transformations, such as oxidation to sulfoxides and sulfones.

Azide Derivatives

The introduction of an azide group via reaction with sodium azide provides a versatile intermediate. The azide can be subsequently reduced to a primary amine or used in "click" chemistry reactions, such as the Huisgen cycloaddition, to link the molecule to other chemical entities.

Ether and Ester Derivatives

Alkoxides and carboxylates can also be used as nucleophiles to displace the bromide, leading to the formation of more complex ethers and esters, respectively.

Analogues of this compound

Analogues of the core molecule can be synthesized by replacing the bromoethoxy side chain with other functional groups. This can be achieved by using different alkylating agents in the etherification step with 2-chloro-4-methylphenol.

Propargyloxy Analogues

A notable class of analogues are the propargyloxy derivatives, which can be synthesized by reacting 2-chloro-4-methylphenol with propargyl bromide. A study on the synthesis of various (prop-2-ynyloxy)benzene derivatives, including 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, demonstrated that these compounds can exhibit interesting biological activities.[6] For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be a potent urease inhibitor, while 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene showed antibacterial activity against Bacillus subtilis.[6]

Experimental Protocol: Synthesis of 2-chloro-4-methyl-1-(prop-2-ynyloxy)benzene

Materials:

  • 2-chloro-4-methylphenol

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard workup and purification reagents as described previously

Procedure:

  • Follow the general procedure for the synthesis of this compound, substituting propargyl bromide for 1,2-dibromoethane.

  • The reaction is typically carried out under reflux in acetone with potassium carbonate as the base.[6]

  • Purification is achieved through standard extraction and chromatographic techniques.

Benzyl Ether Analogues

The synthesis of benzyl ether analogues, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is of significant industrial importance due to its role as a precursor to dapagliflozin.[5][7][8] The synthesis of this class of compounds often involves a Friedel-Crafts acylation followed by a reduction step.[7][8]

Potential Applications and Future Directions

The derivatives and analogues of this compound represent a rich chemical space for exploration in drug discovery and materials science.

  • Medicinal Chemistry: The structural similarity of its derivatives to intermediates for drugs like dapagliflozin suggests that this scaffold could be used to develop new inhibitors of SGLT2 or other biological targets. The diverse functional groups that can be introduced allow for the fine-tuning of physicochemical and pharmacological properties. The reported antibacterial and enzyme inhibitory activities of propargyloxy analogues further underscore the potential of this class of compounds.[6]

  • Materials Science: The presence of multiple reactive sites allows for the incorporation of these molecules into larger polymeric structures or for their attachment to solid supports for various applications, including chromatography and catalysis.

Future research in this area could focus on the synthesis and screening of a broader library of derivatives and analogues to identify compounds with novel biological activities. Mechanistic studies to understand the structure-activity relationships of these compounds would also be of great value.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic PrecursorsPotential ApplicationsReferences
This compound910032-21-2C₉H₁₀BrClO249.532-chloro-4-methylphenol, 1,2-dibromoethaneSynthetic intermediate
1-(2-Bromoethoxy)-4-chlorobenzene2033-76-3C₈H₈BrClO235.504-chlorophenol, 1,2-dibromoethaneSynthetic intermediate[9]
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene461432-23-5C₁₅H₁₄BrClO325.635-bromo-2-chlorobenzoic acid, phenetoleIntermediate for dapagliflozin synthesis[4]
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneNot availableC₁₀H₉BrO225.082-bromo-4-methylphenol, propargyl bromideAntibacterial activity[6]
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzeneNot availableC₉H₆BrClO245.504-bromo-2-chlorophenol, propargyl bromideUrease inhibitor[6]

Visualizations

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Williamson Ether Synthesis 4-methylphenol 4-methylphenol 2-chloro-4-methylphenol 2-chloro-4-methylphenol 4-methylphenol->2-chloro-4-methylphenol SO2Cl2 or Cl2 This compound This compound 2-chloro-4-methylphenol->this compound BrCH2CH2Br, K2CO3, Acetone

Caption: Synthesis of the core molecule.

Diagram 2: Derivatization of this compound

G cluster_derivatives Derivatives Core This compound Amine_Derivative Aminoethoxy Derivative Core->Amine_Derivative R2NH Thiol_Derivative Thioethoxy Derivative Core->Thiol_Derivative RSH Azide_Derivative Azidoethoxy Derivative Core->Azide_Derivative NaN3

Caption: Key derivative classes.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel molecules in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, reactivity, and the generation of its derivatives and analogues. The established protocols and the insights into the applications of structurally related compounds offer a solid foundation for researchers to explore the chemical space around this versatile scaffold. The continued investigation of these compounds is likely to yield new discoveries with scientific and commercial importance.

References

  • Benzene, 2-bromo-1-chloro-4-methyl- | C7H6BrCl - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | CID 609898 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem. (n.d.). Retrieved from [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2017). PLOS ONE, 12(1), e0167793. Retrieved from [Link]

  • 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem. (n.d.). Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Molecules, 25(15), 3341. Retrieved from [Link]

  • Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide derivatives. (2023). Semantic Scholar. Retrieved from [Link]

  • 4-bromo-1-chloro-2-(4-ethoxy-3-ethylbenzyl)benzene. (n.d.). Veeprho. Retrieved from [Link]

  • Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). Chemistry Stack Exchange. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the synthetic routes for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into the core chemical principles, detailed experimental protocols, and comparative analysis of the primary synthetic methodologies. The guide is structured to offer not just procedural steps but also the causal reasoning behind experimental choices, ensuring a deep understanding for researchers and drug development professionals. Emphasis is placed on the Williamson ether synthesis, the most prevalent route, while also exploring alternative methods such as the Ullmann condensation and Buchwald-Hartwig etherification. This guide aims to be a definitive resource, grounded in scientific integrity and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether that serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromoethyl group and a substituted aromatic ring, makes it a versatile intermediate for the introduction of the 2-(aryloxy)ethoxy motif into larger molecules. This structural unit is found in a number of biologically active compounds, making the efficient and scalable synthesis of this intermediate a topic of significant interest in medicinal chemistry and drug development.

The primary challenge in the synthesis of this molecule lies in the selective mono-alkylation of the precursor phenol, avoiding potential side reactions and ensuring high purity of the final product. This guide will explore the established and potential synthetic strategies to achieve this outcome.

Synthesis of the Precursor: 2-Chloro-5-methylphenol

The primary starting material for the synthesis of this compound is 2-chloro-5-methylphenol. The availability and purity of this precursor are critical for the success of the subsequent etherification step.

Chlorination of m-Cresol

A common industrial route to 2-chloro-5-methylphenol involves the direct chlorination of m-cresol. However, this reaction can lead to a mixture of isomers, with the main byproduct being 4-chloro-3-methylphenol.[1] Achieving high selectivity for the desired 2-chloro isomer often requires careful control of reaction conditions and the use of specific catalytic systems. Research has shown that the use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a dithiaalkane can significantly enhance the para-selectivity, which in the case of m-cresol, directs the chlorine to the 4- and 6-positions (ortho and para to the hydroxyl group, respectively).[2] To obtain the desired 2-chloro-5-methylphenol (which is the same as 6-chloro-3-methylphenol), optimization of these catalytic systems is crucial.

Sandmeyer Reaction of 2-Amino-5-methylphenol

A more selective, albeit longer, route involves the Sandmeyer reaction. This method starts with the nitration of toluene to give m-nitrotoluene, followed by reduction to m-toluidine. Subsequent chlorination and then diazotization of the resulting 2-chloro-5-methylaniline, followed by decomposition of the diazonium salt in the presence of a copper(I) salt, yields 2-chloro-5-methylphenol.[1] This multi-step process, while more complex, generally provides the desired isomer in higher purity.

Primary Synthesis Route: The Williamson Ether Synthesis

The Williamson ether synthesis is the most widely employed method for the preparation of ethers, including this compound. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3]

Reaction Mechanism and Key Considerations

The synthesis involves two key steps:

  • Deprotonation of the Phenol: 2-Chloro-5-methylphenol is treated with a base to form the corresponding phenoxide ion. The choice of base is critical; common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃).[4] The phenoxide is a much stronger nucleophile than the parent phenol, which is essential for the subsequent SN2 reaction.

  • Nucleophilic Substitution: The phenoxide ion then attacks the electrophilic carbon of 1,2-dibromoethane, displacing one of the bromide ions to form the desired ether.

Williamson_Ether_Synthesis

Causality Behind Experimental Choices:

  • Choice of Base: While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate are often preferred for their ease of handling and to minimize potential side reactions. Cesium carbonate is sometimes employed to enhance the reaction rate due to the increased solubility of the cesium phenoxide.[4]

  • Choice of Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.[5] DMF is often a good choice for its high boiling point, allowing for higher reaction temperatures, which can increase the reaction rate.

  • Stoichiometry of 1,2-Dibromoethane: An excess of 1,2-dibromoethane is generally used to favor the formation of the mono-alkylated product and minimize the formation of the bis-ether byproduct.[5]

  • Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The optimal temperature will depend on the solvent used.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative procedure adapted from similar Williamson ether syntheses.[5][6]

  • Reaction Setup: To a solution of 2-chloro-5-methylphenol (1.0 eq.) in acetone or DMF (10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (3.0 eq.).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes, then add 1,2-dibromoethane (3.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Role of Phase Transfer Catalysis

To improve the reaction efficiency, especially when using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) can be employed. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the 1,2-dibromoethane is located, thereby accelerating the reaction rate.[7]

Phase_Transfer_Catalysis

Alternative Synthesis Routes

While the Williamson ether synthesis is the workhorse for this transformation, other methods can be considered, particularly in cases where the Williamson synthesis proves to be low-yielding or presents other challenges.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol.[8] In the context of synthesizing the target molecule, this would involve the reaction of 2-chloro-5-methylphenol with a bromo-substituted ethanol derivative in the presence of a copper catalyst.

Mechanism Overview: The reaction generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the alkyl halide, followed by reductive elimination to form the ether product.[9]

Advantages:

  • Can be effective for the synthesis of diaryl ethers where the Williamson synthesis might fail.[8]

Disadvantages:

  • Often requires high reaction temperatures.[8]

  • The copper catalyst can be difficult to remove from the reaction mixture.

  • The scope of the reaction can be limited, and yields can be variable.[8]

Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers.[10] This reaction would involve the coupling of 2-chloro-5-methylphenol with a suitable bromo-substituted alcohol derivative in the presence of a palladium catalyst and a suitable ligand.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to form the ether and regenerate the Pd(0) catalyst.[10]

Advantages:

  • Generally proceeds under milder conditions than the Ullmann condensation.

  • Offers a broad substrate scope and high functional group tolerance.[10]

Disadvantages:

  • The palladium catalysts and specialized ligands can be expensive.

  • The reaction can be sensitive to air and moisture.

Comparative Analysis of Synthesis Routes

Synthesis Route Advantages Disadvantages Typical Yields Key Reagents
Williamson Ether Synthesis Well-established, versatile, relatively inexpensive reagents.Can have moderate yields, potential for side reactions (bis-ether formation).[5]40-70%Phenol, Alkyl Halide, Base (K₂CO₃, NaOH)
Williamson with PTC Increased reaction rate, suitable for biphasic systems.Additional cost of the phase transfer catalyst.Generally higher than standard WilliamsonPhenol, Alkyl Halide, Base, PTC (e.g., TBAB)
Ullmann Condensation Useful for certain aryl ether formations.[8]High temperatures, catalyst removal can be problematic, variable yields.[8]VariablePhenol, Alkyl Halide, Copper Catalyst
Buchwald-Hartwig Etherification Mild reaction conditions, broad scope, high yields.[10]Expensive catalysts and ligands, air and moisture sensitive.Often >80%Phenol, Alkyl Halide, Palladium Catalyst, Ligand, Base

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the Williamson ether synthesis. The choice of base, solvent, and reaction conditions plays a crucial role in maximizing the yield and minimizing the formation of byproducts. The use of phase transfer catalysis can further enhance the efficiency of this method. For specialized applications or where the Williamson synthesis is suboptimal, modern cross-coupling reactions like the Ullmann condensation and, more notably, the Buchwald-Hartwig etherification offer powerful alternatives, albeit with considerations of cost and reaction sensitivity. A thorough understanding of the principles and practicalities of each of these synthetic routes, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (n.d.). MDPI. Retrieved from [Link]

  • Ullmann condensation. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • 2-Chloro-m-cresol. (2023, January 13). In Wikipedia. Retrieved from [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Reeves, W. P., Bothwell, T. C., Rudis, J. A., & McClusky, J. V. (1982). Phase Transfer Catalysis Preparation of Aryl Thioethers.
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  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. Retrieved from [Link]

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Safety and handling precautions for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Foreword for the Research Professional

This document provides a comprehensive guide to the safe handling and use of this compound. As a Senior Application Scientist, my objective is not merely to list procedures, but to instill a deep understanding of the causality behind each safety recommendation. The protocols herein are designed as a self-validating system, grounded in the principles of chemical risk assessment and drawing upon data from structurally analogous compounds. While a dedicated, exhaustive toxicological profile for this specific molecule is not widely published, its architecture—a halogenated aromatic ether—provides a clear and prudent basis for establishing robust safety protocols. By understanding the hazards inherent in its functional groups, we can proactively mitigate risk and ensure a safe laboratory environment.

Hazard Profile: An Assessment Based on Structural Analogy

This compound is a substituted aromatic compound containing both a chloro and a bromoalkoxy group. The safety profile must be inferred from these structural motifs. Data from closely related compounds suggest a significant hazard potential that demands stringent control measures.

The primary hazards are anticipated to be:

  • Acute Toxicity: Halogenated organic compounds can be toxic if ingested, absorbed through the skin, or inhaled.[1] An analogue, 1,4-Bis(2-bromoethoxy)benzene, is classified as toxic via oral, dermal, and inhalation routes.[1]

  • Skin and Eye Irritation: The aromatic core, similar to 2-bromo-1-chloro-4-methylbenzene, is known to cause skin and serious eye irritation.[2][3] This is a common property for many halogenated aromatic compounds.[4][5]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[3][6]

  • Potential Mutagenicity: A key structural analogue, 1,4-Bis(2-bromoethoxy)benzene, is suspected of causing genetic defects, necessitating particularly cautious handling to avoid long-term health effects.[1]

The following table summarizes the anticipated hazard classification based on available data for analogous structures.

Hazard ClassificationAnticipated SeverityRationale & Cited Analogues
Acute Toxicity (Oral) Category 3 or 4 (Toxic/Harmful) Based on 1,4-Bis(2-bromoethoxy)benzene (Toxic) and Benzyl 2-bromoethyl ether (Harmful).[1][7]
Acute Toxicity (Dermal) Category 3 (Toxic) Based on 1,4-Bis(2-bromoethoxy)benzene.[1]
Acute Toxicity (Inhalation) Category 3 (Toxic) Based on 1,4-Bis(2-bromoethoxy)benzene.[1]
Skin Corrosion/Irritation Category 2 (Irritant) Based on 2-Bromo-1-chloro-4-methylbenzene and 1-(2-Bromoethoxy)-4-chlorobenzene.[2][6]
Serious Eye Damage/Irritation Category 2A (Serious Irritant) Based on 2-Bromo-1-chloro-4-methylbenzene and 1-(2-Bromoethoxy)-4-chlorobenzene.[3][6]
Germ Cell Mutagenicity Suspected (Category 2) Based on 1,4-Bis(2-bromoethoxy)benzene.[1]
Specific Target Organ Toxicity May cause respiratory irritation Based on multiple halogenated aromatic analogues.[3][6]

The Hierarchy of Controls: Engineering Safeguards

Before any personal protective equipment is considered, exposure must be minimized through robust engineering controls. This is the most critical pillar of safe handling.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable. The rationale is to contain and exhaust potentially toxic and irritating vapors, preventing inhalation, which is a primary route of exposure.[10]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.[7][11]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located nearby and be unobstructed.[11] All personnel must be aware of their location and trained in their use.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from residual risks and in the event of an emergency, such as a spill.[12] It should be selected based on the potential hazards identified.

TaskEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile glovesLab coat
Weighing & Small Volume Transfers (<50 mL) Chemical splash gogglesNitrile gloves (consider double-gloving)[10]Chemical-resistant lab coat
Large Volume Transfers & Reactions (>50 mL) Chemical splash goggles and a face shieldHeavier Nitrile or Neoprene glovesChemical-resistant lab coat or apron
  • Eye Protection: Chemical splash goggles are mandatory when handling the compound.[11] Ordinary safety glasses are insufficient to protect against splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.[11]

  • Hand Protection: Nitrile gloves are the minimum requirement for handling halogenated organic compounds.[8] Given the compound's potential for dermal toxicity, double-gloving can provide additional protection. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[10]

  • Body Protection: A fully buttoned, chemical-resistant lab coat must be worn to protect skin and clothing.[8][9] Do not wear synthetic clothing, which can melt onto the skin in a fire.[13]

  • Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not required.[4] For spill cleanup or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][14]

Standard Operating Protocol: Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents.

Handling Workflow

The following diagram outlines the mandatory workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Don all required PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Locate Spill Kit, Eyewash, and Shower prep_2->prep_3 handle_1 Secure reagent bottle prep_3->handle_1 handle_2 Carefully transfer compound to reaction vessel handle_1->handle_2 handle_3 Tightly re-seal primary container handle_2->handle_3 handle_4 Perform experimental work handle_3->handle_4 clean_1 Quench/work-up reaction as per protocol handle_4->clean_1 clean_2 Segregate waste into 'Halogenated Organic Waste' container clean_1->clean_2 clean_3 Decontaminate work surfaces clean_2->clean_3 clean_4 Remove PPE and wash hands thoroughly clean_3->clean_4

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is vital to maintain chemical integrity and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[10][11]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7][10]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[10] Halogenated compounds can react with certain metals, so avoid storing in metal containers where corrosion could be an issue.[10]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure First Aid
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and seek immediate medical attention.[1][7]

Spill Response

The procedure for cleaning up a spill depends on its size.

G Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Size Small Spill (<100 mL)? Contain_Small Cover with inert absorbent material (e.g., vermiculite, sand) Size->Contain_Small Yes Evacuate Evacuate the laboratory. Alert supervisor. Size->Evacuate No Alert->Size PPE Don appropriate PPE (respirator, gloves, goggles) Collect_Small Collect material with non-sparking tools into a labeled waste container PPE->Collect_Small Contain_Small->PPE Clean_Small Clean spill area with soap and water Collect_Small->Clean_Small Contain_Large Contain spill with absorbent booms if possible without risk Evacuate->Contain_Large Call_EH_S Contact Emergency Services / EH&S Contain_Large->Call_EH_S

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

Chemical waste must be handled with as much care as the parent compound.

  • Designated Waste Stream: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[8][9]

  • Prohibition: NEVER dispose of this chemical or its waste down the drain.[8] Halogenated organic substances can be toxic and persist in the environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of California, Santa Barbara. Link

  • MedchemExpress.com. (2026). Safety Data Sheet for 1,4-Bis(2-bromoethoxy)benzene. MedchemExpress. Link

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Link

  • Fisher Scientific. (2024). SAFETY DATA SHEET for 2-Bromo-1-chloro-4-fluorobenzene. Fisher Scientific. Link

  • Plasma Science and Fusion Center. Halogenated Solvents Safety. Massachusetts Institute of Technology. Link

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  • ECHEMI. (N.D.). ((2-Bromoethoxy)methyl)benzene SDS. Echemi.com. Link

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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 1-Bromo-4-chlorobenzene. Sigma-Aldrich. Link

  • Environmental Health & Safety. (N.D.). Personal Protective Equipment (PPE) Appendix E. University of Tennessee, Knoxville. Link

  • ChemicalBook. (N.D.). 1-(2-bromoethoxy)-4-chloro-2-methylbenzene Product Information. ChemicalBook. Link

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET for Benzene, 1-bromo-2-chloro-. Thermo Fisher Scientific. Link

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Link

  • Bernardo Ecenarro. (N.D.). Recommended PPE to handle chemicals. Bernardo Ecenarro. Link

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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4′-Bromoacetophenone. Sigma-Aldrich. Link

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  • PubChem. (2024). 2-Bromo-4-chloro-1-methylbenzene. National Center for Biotechnology Information. Link

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  • PubChem. (2026). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. Link

  • PubChem. (2024). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. National Center for Biotechnology Information. Link

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Methodological & Application

Step-by-step synthesis protocol for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in organic synthesis. The protocol is designed for researchers in chemistry and drug development. The synthesis is achieved via the Williamson ether synthesis, a robust and well-established method, by reacting 2-chloro-5-methylphenol with an excess of 1,2-dibromoethane under basic conditions. This guide details the reaction mechanism, safety precautions, a detailed experimental procedure, purification techniques, and methods for structural verification.

Introduction and Scientific Rationale

Halogenated aromatic ethers, such as this compound, are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of both chloro- and bromo- functionalities offers multiple reactive sites for subsequent chemical modifications, such as cross-coupling reactions or nucleophilic substitutions.[1]

The chosen synthetic strategy is the Williamson ether synthesis, a reliable SN2 reaction that forms an ether from an alkoxide and an organohalide.[2][3] This method was selected for its high efficiency and broad applicability in preparing both symmetrical and asymmetrical ethers.[2] In this specific application, the hydroxyl group of 2-chloro-5-methylphenol is deprotonated by a base to form a potent phenoxide nucleophile. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form the desired ether linkage.[3][4] Using an excess of 1,2-dibromoethane is a critical process parameter designed to minimize the formation of the symmetrical diether byproduct.

Reaction Scheme and Mechanism

The synthesis proceeds in two fundamental steps, characteristic of the Williamson ether synthesis.

Step 1: Deprotonation of the Phenol The phenolic proton of 2-chloro-5-methylphenol is acidic and is readily abstracted by a moderately strong base, such as potassium carbonate, to form the potassium 2-chloro-5-methylphenoxide salt. This step is crucial as it converts the weakly nucleophilic alcohol into a much more reactive alkoxide.

Step 2: SN2 Nucleophilic Substitution The resulting phenoxide ion acts as the nucleophile, attacking a primary carbon of 1,2-dibromoethane in a concerted SN2 mechanism.[2][3] This backside attack results in the displacement of a bromide leaving group and the formation of the new carbon-oxygen bond, yielding the final product.

G phenol 2-Chloro-5-methylphenol phenoxide Potassium 2-chloro-5-methylphenoxide (Nucleophile) phenol->phenoxide Step 1: Deprotonation dibromoethane 1,2-Dibromoethane (Excess) product This compound dibromoethane->product base K₂CO₃ (Base) Acetone (Solvent) phenoxide->product Step 2: SN2 Attack

Caption: Overall reaction scheme for the synthesis.

Quantitative Data and Reagent Summary

The following table summarizes the reagents and quantities required for this protocol. It is crucial to use high-purity starting materials to ensure a clean reaction and simplify purification.[5]

ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq.Amount
2-Chloro-5-methylphenol615-74-7142.58[6][7]1.05.00 g
1,2-Dibromoethane106-93-4187.86[8]4.026.4 g (12.1 mL)
Potassium Carbonate (K₂CO₃)584-08-7138.211.57.27 g
Acetone (Anhydrous)67-64-158.08-150 mL

Detailed Experimental Protocol

Safety Precautions and Hazard Analysis

This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • 2-Chloro-5-methylphenol (CAS 615-74-7): Harmful if swallowed. Causes skin corrosion/irritation and may cause an allergic skin reaction. May cause respiratory irritation.[6][9]

  • 1,2-Dibromoethane (CAS 106-93-4): Highly Toxic and Carcinogenic. Toxic if swallowed, in contact with skin, or if inhaled.[8][10] May cause cancer.[10][11] Causes serious skin and eye irritation.[8][10] Handle with extreme caution and use secondary containment.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation and skin irritation.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel (optional)

  • Glass funnel for filtration

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Column chromatography setup

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper in a fume hood. Ensure a gentle flow of cooling water through the condenser.

  • Charging Reagents: To the flask, add 2-chloro-5-methylphenol (5.00 g, 35.1 mmol), anhydrous potassium carbonate (7.27 g, 52.6 mmol), and anhydrous acetone (150 mL).

  • Initiating the Reaction: Begin stirring the suspension. Add 1,2-dibromoethane (12.1 mL, 140.4 mmol) to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using the heating mantle. Maintain the reflux with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Reaction Work-up:

    • After 24 hours, turn off the heat and allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of acetone.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting oily residue in 100 mL of diethyl ether.

    • Transfer the solution to a 250 mL separatory funnel and wash sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a clear oil.

Caption: Step-by-step experimental workflow diagram.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the two methylene groups of the ethoxy chain (as distinct triplets), and the methyl group singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the nine distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M+) corresponding to the molecular formula C₉H₁₀BrClO, showing the characteristic isotopic pattern for bromine and chlorine.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-O-C ether stretching, aromatic C-H stretching, and C-Cl/C-Br vibrations.

References

  • Agilent Technologies, Inc. (2024). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet.
  • ECHEMI. (n.d.). 1,2-Dibromoethane SDS, 106-93-4 Safety Data Sheets.
  • Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS.
  • Carl Roth GmbH + Co. KG. (2023). 1,2-dibromoethane - Safety data sheet.
  • ChemicalBook. (n.d.). 1,2-Dibromoethane - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylphenol 99%.
  • PubChem. (n.d.). 2-Chloro-5-methylphenol.
  • LGC Standards. (n.d.). 2-Chloro-5-methylphenol.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Fisher Scientific. (2025). 4-Chloro-2-methylphenol - Safety Data Sheet.
  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-methylphenol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PubChemLite. (n.d.). This compound.
  • ChemicalBook. (n.d.). 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis.
  • BLDpharm. (n.d.). This compound.
  • Autech. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
  • Echemi. (n.d.). 4-(2-bromoethoxy)-1-chloro-2-methylbenzene.
  • PubChem. (n.d.). Benzene, 2-bromo-1-chloro-4-methyl-.
  • Alkali Scientific. (n.d.). 2-Chloro-5-methylphenol, 1 X 100 g.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene.
  • BenchChem. (n.d.). 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene.
  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

The Versatile Scafford: Application of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic design and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities with therapeutic potential. This document delineates the multifaceted applications of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene , a halogenated aromatic ether, as a pivotal intermediate in medicinal chemistry. Its unique structural features—a reactive bromoethoxy moiety for nucleophilic substitution and intramolecular cyclization, and a substituted aromatic ring amenable to further functionalization—position it as a valuable scaffold for the synthesis of diverse pharmacologically relevant compounds. This guide provides in-depth technical insights, field-proven protocols, and the causal logic behind experimental designs for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound is a bespoke chemical entity engineered for versatility in synthetic medicinal chemistry. Its core value lies in the orthogonal reactivity of its functional groups. The primary bromoalkoxy chain serves as a potent electrophile for SN2 reactions, enabling the facile introduction of a variety of nucleophiles. This reactivity is central to the construction of key pharmacophores such as substituted morpholines and flexible ether linkages.

Simultaneously, the chloro- and methyl-substituted benzene ring offers a platform for diversification. The chloro substituent can participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups to modulate the electronic and steric properties of the molecule. The methyl group, while seemingly simple, can be a site for oxidative functionalization, further expanding the synthetic possibilities. This guide will explore the practical applications of this building block in the synthesis of medicinally relevant scaffolds.

Core Application: Synthesis of Substituted Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. This compound is an excellent precursor for the synthesis of 2-substituted morpholine derivatives, analogous to the core of drugs like Viloxazine, a selective norepinephrine reuptake inhibitor.[1][2]

Rationale for Morpholine Synthesis Strategy

The presented protocol details a two-step sequence involving an initial N-alkylation of a primary amine or amino alcohol with this compound, followed by an intramolecular cyclization to form the morpholine ring.[3][4] This strategy is predicated on the high reactivity of the primary bromo group in the bromoethoxy moiety towards nucleophilic attack by the amine. The subsequent intramolecular Williamson ether synthesis is a thermodynamically favorable ring-closing reaction.

Workflow for Morpholine Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Start This compound + Primary Amine/Amino Alcohol Base Base (e.g., K2CO3, DIPEA) Intermediate N-Substituted Intermediate Start->Intermediate Heat Solvent Solvent (e.g., DMF, CH3CN) Base2 Strong Base (e.g., NaH, t-BuOK) Product 2-((2-chloro-5-methylphenoxy)methyl)morpholine Derivative Intermediate->Product Heat Solvent2 Solvent (e.g., THF, Dioxane) Start This compound Conjugate1 Conjugate 1 Start->Conjugate1 N-Alkylation POI_Ligand POI Ligand with Nucleophile (e.g., R-NH2) POI_Ligand->Conjugate1 Bifunctional_Molecule Final Bifunctional Molecule Conjugate1->Bifunctional_Molecule Cross-Coupling Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) E3_Ligand E3 Ligand Precursor E3_Ligand->Bifunctional_Molecule

Sources

Application Note: A Validated Synthetic Route to Viloxazine Utilizing an Epoxide Intermediate Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) with a history of use as an antidepressant in Europe.[1][2][3] More recently, an extended-release formulation has been approved by the U.S. FDA for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric and adult patients, marking a significant development in non-stimulant ADHD therapies.[2][4][5] The molecule, chemically named (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, is a bicyclic morpholine derivative.[6][7] Its therapeutic efficacy is primarily attributed to its action as a selective norepinephrine reuptake inhibitor, which can increase levels of norepinephrine in the prefrontal cortex, a region of the brain associated with ADHD.[1][4]

This document provides a detailed, research-grade guide to a common and scalable synthetic pathway for Viloxazine. While the initial query specified the use of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a thorough review of established scientific literature and patents indicates that this compound is not a recognized precursor in the synthesis of Viloxazine. The established and validated routes predominantly commence from 2-ethoxyphenol . This guide will, therefore, focus on a robust, multi-step synthesis starting from 2-ethoxyphenol and proceeding through a key epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This pathway is well-documented and avoids many of the impurities and low yields associated with older, less efficient methods.[6][8]

Overall Synthetic Strategy

The synthesis of Viloxazine is efficiently achieved via a three-step process. This strategy is designed for clarity, scalability, and control over impurity profiles.[7][9]

  • Step 1: Epoxide Formation. Reaction of 2-ethoxyphenol with an epoxide precursor, such as epichlorohydrin, under basic conditions to form the key intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

  • Step 2: Ring Opening and Cyclization. The epoxide intermediate is reacted with a suitable amine, such as 2-aminoethyl hydrogen sulfate, which undergoes epoxide ring-opening followed by an intramolecular cyclization to form the morpholine ring of the Viloxazine free base.[4][6][9]

  • Step 3: Salt Formation and Purification. The Viloxazine free base is converted to a stable, crystalline salt (typically hydrochloride) and purified by recrystallization to yield the final active pharmaceutical ingredient (API).[4]

This approach offers a convergent and reliable method for producing high-purity Viloxazine hydrochloride.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This initial step involves a Williamson ether synthesis followed by an intramolecular cyclization to form the epoxide. The use of a phase-transfer catalyst (PTC) is crucial for achieving high yields by facilitating the reaction between the aqueous and organic phases.[4][7]

Reaction Scheme:

Table 1: Reagents and Conditions for Epoxide Formation

Reagent/ParameterMolar Equiv.Amount (for 100g 2-Ethoxyphenol)Purpose/Comment
2-Ethoxyphenol1.0100 g (0.724 mol)Starting Material
Epichlorohydrin2.0134 g (1.45 mol)Alkylating agent and epoxide source
Sodium Hydroxide (aq)1.131.8 g in 300 mL H₂OBase to deprotonate phenol
Toluene-500 mLOrganic Solvent
Tetrabutylammonium bisulfate (TBABS)0.024.9 g (0.014 mol)Phase-Transfer Catalyst (PTC)
Temperature-25-30 °CControlled reaction temperature
Reaction Time-10-12 hoursFor complete conversion

Detailed Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-ethoxyphenol (100 g) and toluene (500 mL).

  • Prepare a solution of sodium hydroxide (14.4 g) in water (500 mL) and add it to the flask. Stir vigorously.[10]

  • Slowly add epichlorohydrin (200 g) to the biphasic mixture at 25-30°C over 30 minutes.[10] The use of excess epichlorohydrin drives the reaction to completion.

  • Add the phase-transfer catalyst, TBABS (4.9 g).

  • Continue stirring vigorously at 25-30°C for 10-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Separate the lower aqueous layer. Wash the organic layer with 1 M NaOH solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-ethoxyphenoxy)-2,3-epoxypropane as a viscous oil. The product is often used in the next step without further purification.

Expertise & Causality:

  • Why a Phase-Transfer Catalyst? 2-ethoxyphenol is deprotonated by NaOH in the aqueous phase to form the sodium phenoxide. Epichlorohydrin is soluble in the organic phase (toluene). The PTC, TBABS, transports the phenoxide anion into the organic phase, allowing it to react with epichlorohydrin, thereby dramatically increasing the reaction rate.

  • Why excess Epichlorohydrin? This ensures complete consumption of the more valuable 2-ethoxyphenol and helps to suppress the side reaction where the newly formed epoxide reacts with another phenoxide molecule.

Part 2: Synthesis of Viloxazine Free Base

This critical step involves the reaction of the epoxide intermediate with 2-aminoethyl hydrogen sulfate. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by an in-situ base-mediated cyclization to form the morpholine ring.[6][9]

Reaction Scheme:

Table 2: Reagents and Conditions for Viloxazine Synthesis

Reagent/ParameterMolar Equiv.Amount (for 100g Epoxide)Purpose/Comment
1-(2-Ethoxyphenoxy)-2,3-epoxypropane1.0100 g (0.515 mol)Key Intermediate
2-Aminoethyl hydrogen sulfate1.180 g (0.566 mol)Amine source for morpholine ring
Sodium Hydroxide3.061.8 g (1.545 mol)Strong base for ring opening and cyclization
Ethanol (95%)-750 mLReaction Solvent
Temperature-Reflux (approx. 78 °C)To drive the reaction to completion
Reaction Time-6-8 hoursFor complete cyclization

Detailed Protocol:

  • In a 2 L flask, dissolve sodium hydroxide (61.8 g) in ethanol (750 mL) with stirring.

  • Add 2-aminoethyl hydrogen sulfate (80 g) to the ethanolic NaOH solution and stir for 15 minutes.

  • Add the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane (100 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature and filter off the precipitated inorganic salts (sodium sulfate).

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in toluene (500 mL) and wash with water (3 x 150 mL) to remove any remaining salts and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Viloxazine free base as an oil.

Trustworthiness & Self-Validation:

  • The use of a large excess of sodium hydroxide is critical. It serves first to neutralize the sulfuric acid ester and then acts as the base to deprotonate the hydroxyl group formed after the epoxide ring opening, which then performs an intramolecular nucleophilic substitution to form the morpholine ring.

  • The work-up procedure is designed to remove the significant amount of inorganic salts produced, ensuring a cleaner crude product for the final salt formation step.

Part 3: Formation and Purification of Viloxazine Hydrochloride

The final step involves converting the oily free base into a stable, easy-to-handle, and highly pure crystalline hydrochloride salt.

Detailed Protocol:

  • Dissolve the crude Viloxazine base in isopropanol (approx. 3 mL per gram of crude oil).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (37%) dropwise with stirring until the pH of the solution is between 1 and 2.

  • A white precipitate of Viloxazine hydrochloride will form. Continue stirring in the ice bath for 1-2 hours to ensure complete crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol (2 x 50 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water, to achieve >99% purity.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the final API.

Viloxazine_Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation A 2-Ethoxyphenol C 1-(2-Ethoxyphenoxy)- 2,3-epoxypropane A->C NaOH, Toluene Phase-Transfer Catalyst B Epichlorohydrin B->C NaOH, Toluene Phase-Transfer Catalyst E Viloxazine Free Base C->E NaOH, Ethanol Reflux D 2-Aminoethyl hydrogen sulfate D->E NaOH, Ethanol Reflux G Viloxazine HCl (API) E->G Isopropanol Crystallization F Conc. HCl F->G Isopropanol Crystallization

Caption: Workflow for the synthesis of Viloxazine HCl.

References

  • New Drug Approvals. (n.d.). Viloxazine. Available at: [Link]

  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Technical Disclosure Commons. (2023). An isolated dimer impurity of Viloxazine. Available at: [Link]

  • Google Patents. (n.d.). CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Macsen Labs. (n.d.). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Available at: [Link]

  • Taylor & Francis Online. (2024). Viloxazine extended-release capsules as an emerging treatment for attention-deficit/hyperactivity disorder in children and adolescents. Available at: [Link]

  • New Drug Approvals. (2019). Viloxazine. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Viloxazine - StatPearls. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Summary for CID 5666. Available at: [Link]

  • Wikipedia. (n.d.). Viloxazine. Available at: [Link]

  • Google Patents. (n.d.). WO 2005/063702 A1.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. PubChem Compound Summary for CID 7010183. Available at: [Link]

Sources

Application Note: A Practical Guide to Nucleophilic Substitution Reactions of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This comprehensive application note provides a detailed experimental framework for performing nucleophilic substitution reactions on the versatile building block, 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. The document delineates the underlying mechanistic principles, offering a rationale for substrate reactivity and the selection of optimal reaction conditions. A robust, step-by-step protocol is presented, covering reaction execution, real-time monitoring via Thin-Layer Chromatography (TLC), product isolation, and purification by flash column chromatography. Furthermore, this guide includes a comparative table of various nucleophiles, enabling researchers to adapt the core protocol for the synthesis of a diverse range of derivatives. The methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific rigor and reproducibility.

Introduction and Mechanistic Overview

This compound is a bifunctional organic molecule featuring two distinct halogenated sites: a primary alkyl bromide and an aryl chloride. Understanding the differential reactivity of these sites is paramount for its strategic use in synthetic chemistry.

  • Primary Alkyl Bromide (-CH₂-Br): The bromoethoxy side chain is the primary site for nucleophilic substitution under standard laboratory conditions. The carbon atom bonded to the bromine is sp³-hybridized and sterically accessible, making it an ideal substrate for a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs.[3][4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4][5]

  • Aryl Chloride (-Cl): In contrast, the chloro-substituted benzene ring is highly resistant to nucleophilic substitution. Nucleophilic aromatic substitution (SNAr) on such an unactivated ring system requires extreme conditions (e.g., high temperatures and pressures) that are not typically employed in standard synthesis.[6][7] This inertness is due to the high strength of the sp² C-Cl bond, which possesses partial double-bond character due to resonance, and the instability of the resulting phenyl cation that would be formed in an Sₙ1-type pathway.[6]

Therefore, for all practical purposes, nucleophilic attack will selectively occur at the bromoethoxy moiety.

Caption: General Sₙ2 mechanism on the bromoethoxy group.

Safety and Handling Precautions

Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8] All operations should be conducted within a certified chemical fume hood.

  • This compound: May cause skin and eye irritation. Avoid inhalation and contact.[9]

  • Solvents (DMF, DMSO, Acetone): These are flammable and/or irritants. Handle with care and avoid ignition sources.

  • Nucleophiles: Many nucleophilic reagents are hazardous. For example, sodium azide is highly toxic, and sodium hydroxide is corrosive.[10] Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]

General Experimental Protocol

This protocol details the synthesis of 2-azidoethoxy-1-chloro-4-methylbenzene as a representative example. It can be readily adapted for other nucleophiles as outlined in Table 1.

3.1. Materials and Reagents

  • This compound (Substrate)

  • Sodium azide (NaN₃, Nucleophile)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

3.2. Reaction Setup and Procedure

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 eq, 5.0 mmol, 1.25 g).

  • Add anhydrous DMF (approx. 25 mL) to dissolve the substrate.

  • Add sodium azide (1.5 eq, 7.5 mmol, 0.49 g) to the stirred solution. Note: The slight excess of the nucleophile helps drive the reaction to completion.

  • Attach a reflux condenser and heat the reaction mixture to 60-70 °C using a heating mantle.

  • Allow the reaction to stir for 12-24 hours, monitoring its progress periodically.

3.3. Reaction Monitoring by Thin-Layer Chromatography (TLC)

Proper reaction monitoring is crucial to determine the point of completion and prevent the formation of byproducts.[13]

  • Solvent System: Prepare an appropriate eluent. A good starting point is a 9:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio until the starting material has an Rf value of approximately 0.4.[14]

  • Spotting: On a TLC plate, spot three lanes: the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).[13]

  • Development: Place the TLC plate in a chamber saturated with the eluent.

  • Visualization: After development, visualize the plate under a UV lamp (254 nm).[15] The reaction is complete when the starting material spot in the RM lane has completely disappeared, and a new, typically more polar (lower Rf) product spot is dominant.

3.4. Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

3.5. Purification by Flash Column Chromatography

Column chromatography is a standard technique for purifying organic compounds based on polarity.[16][17][18]

  • Column Packing: Prepare a silica gel column using the "wet-packing" method with the same eluent system determined during TLC analysis.[19]

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.[20]

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as NMR, IR, and Mass Spectrometry.

Adaptation for Various Nucleophiles

The general protocol can be modified for a wide array of nucleophiles. Key parameters are summarized below.

Nucleophile Type Reagent Example Nucleophile Typical Solvent Temp. (°C) Notes and Considerations
Nitrogen Sodium Azide (NaN₃)N₃⁻DMF, DMSO60-80Highly reliable Sₙ2 nucleophile. Product can be reduced to an amine. Azide reagents are toxic.[21]
Ammonia (NH₃)NH₃EtOH, MeOH25-50Can lead to over-alkylation. Using a large excess of ammonia can favor the primary amine.
Oxygen Sodium Hydroxide (NaOH)OH⁻EtOH/H₂ORefluxA strong base; elimination (E2) can be a competing side reaction.[22]
Sodium Methoxide (NaOMe)MeO⁻MeOH, THF25-60Strong nucleophile and strong base. E2 competition is possible.
Sulfur Sodium Thiophenoxide (NaSPh)PhS⁻DMF, EtOH25-50Sulfur nucleophiles are generally excellent due to high polarizability.[23]
Carbon Sodium Cyanide (NaCN)CN⁻DMSO, DMF60-100Good carbon nucleophile. Extends the carbon chain by one. Cyanide salts are highly toxic.[24]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Execution & Monitoring cluster_purification Isolation & Purification cluster_analysis Analysis reagents Select Reagents (Substrate, Nucleophile, Solvent) setup Reaction Setup (Glassware, Stirring, Temp.) execute Execute Reaction (Combine Reagents, Heat) setup->execute monitor Monitor by TLC execute->monitor Periodically sample monitor->execute Reaction incomplete workup Aqueous Workup & Extraction monitor->workup Reaction complete purify Flash Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The this compound scaffold offers a reliable platform for Sₙ2-mediated functionalization. By leveraging the pronounced reactivity difference between the alkyl bromide and the aryl chloride, chemists can selectively introduce a wide variety of nucleophiles at the bromoethoxy side chain. The protocols and guidelines presented in this application note provide a robust and adaptable foundation for synthesizing novel derivatives for applications in drug discovery, materials science, and beyond.

References

  • Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Retrieved from [Link]

  • Patsnap. (2025). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Eureka. Retrieved from [Link]

  • LibreTexts. (2022). 8.3: Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

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  • Organic Chemistry. (n.d.). Strong nucleophiles you need to know. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

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  • YouTube. (2022). organic chemistry review - common nucleophiles & nucleophilic reagents. ChemHelp ASAP. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. ChemHelp ASAP. Retrieved from [Link]

  • Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

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  • ResearchGate. (2021). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Retrieved from [Link]

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Application Note: High-Resolution Analytical Strategies for the Purity Assessment of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the analytical methods for determining the purity of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a key intermediate in the synthesis of various organic compounds. Ensuring the purity of this halogenated aromatic ether is critical for the quality and safety of downstream products. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative purity assessment and impurity profiling. Furthermore, it details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation and confirmation of the parent molecule and its potential process-related impurities and degradation products. This guide is intended for researchers, scientists, and professionals in drug development and quality control, providing a framework for robust analytical method development and validation in line with current regulatory expectations.

Introduction

This compound is a substituted aromatic compound with significant utility as a building block in organic synthesis. The presence of chloro, bromo, and methyl substituents on the benzene ring, along with the bromoethoxy side chain, offers multiple reactive sites for the construction of more complex molecules. The purity of this intermediate is paramount as impurities can adversely affect the yield, purity, and safety profile of the final products.

This application note details a multi-faceted analytical approach to ensure the comprehensive purity assessment of this compound. The methodologies are designed to be both sensitive and specific, enabling the detection and quantification of potential impurities.

Potential Impurities and Rationale for Method Selection

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible and common method for the synthesis of this compound is the Williamson ether synthesis, involving the reaction of 2-chloro-5-methylphenol with an excess of 1,2-dibromoethane in the presence of a base.

Based on this synthetic pathway, potential impurities may include:

  • Starting Materials: Unreacted 2-chloro-5-methylphenol and residual 1,2-dibromoethane.

  • By-products: 1,2-bis(2-chloro-5-methylphenoxy)ethane (from the reaction of the product with another molecule of the phenoxide), and 2-chloro-5-methylphenyl vinyl ether (from the elimination of HBr).

  • Degradation Products: 2-(2-hydroxyethoxy)-1-chloro-4-methylbenzene (hydrolysis product).

The chosen analytical techniques are selected for their ability to separate and detect these structurally similar compounds. HPLC is the primary technique for non-volatile impurities, while GC is ideal for volatile and semi-volatile compounds. NMR and MS provide definitive structural information.

Table 1: Potential Impurities in this compound
Impurity Name Structure Origin
2-chloro-5-methylphenolC₇H₇ClOStarting Material
1,2-dibromoethaneC₂H₄Br₂Starting Material
1,2-bis(2-chloro-5-methylphenoxy)ethaneC₁₆H₁₆Cl₂O₂By-product
2-chloro-5-methylphenyl vinyl etherC₉H₉ClOBy-product
2-(2-hydroxyethoxy)-1-chloro-4-methylbenzeneC₉H₁₁ClO₂Degradation

Analytical Workflow

The following diagram illustrates the comprehensive analytical workflow for the purity assessment of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation (ICH Q2(R1)) cluster_reporting Final Report Sample Bulk Sample of 2-(2-Bromoethoxy)-1-chloro- 4-methylbenzene HPLC HPLC-UV (Purity & Impurities) Sample->HPLC GC GC-FID/MS (Volatile Impurities) Sample->GC NMR NMR ('¹H, ¹³C) (Structure Confirmation) Sample->NMR MS LC-MS/GC-MS (Impurity ID) HPLC->MS Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness HPLC->Validation GC->MS GC->Validation Report Certificate of Analysis (Purity Statement) Validation->Report

Caption: Overall analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is the recommended primary method for the quantification of this compound and its non-volatile impurities.

Rationale for HPLC Method Parameters

A reversed-phase C18 column is selected due to the non-polar nature of the analyte and its potential impurities. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. The UV detection wavelength is chosen based on the UV absorbance maximum of the chromophore-containing molecules.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Integrate the peaks and calculate the area percentage of the main peak and any impurities.

Gas Chromatography (GC) Method

GC is a suitable technique for the analysis of volatile and semi-volatile impurities, such as unreacted starting materials and certain by-products.

Rationale for GC Method Parameters

A capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for halogenated aromatic compounds. A temperature gradient program is employed to ensure the elution of compounds with different boiling points. Flame Ionization Detection (FID) is a robust and sensitive detection method for organic compounds. For impurity identification, Mass Spectrometry (MS) detection is recommended.

Experimental Protocol: GC-FID/MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C (FID)
MS Conditions (if used) Ionization Mode: Electron Ionization (EI) at 70 eV, Mass Range: 40-400 amu
Sample Preparation Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Inject a blank (dichloromethane) to check for system cleanliness.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram for the presence of impurities.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound and for the identification of impurities. The substitution pattern on the benzene ring and the ethoxy side chain can be confirmed by analyzing chemical shifts, coupling constants, and integration values.[1][2]

Expected ¹H NMR signals (in CDCl₃, illustrative):

  • Aromatic protons (3H, complex multiplet) in the range of δ 6.8-7.3 ppm.

  • -OCH₂- protons (2H, triplet) around δ 4.3 ppm.

  • -CH₂Br protons (2H, triplet) around δ 3.6 ppm.

  • -CH₃ protons (3H, singlet) around δ 2.3 ppm.

Expected ¹³C NMR signals (in CDCl₃, illustrative):

  • Aromatic carbons in the range of δ 115-155 ppm.

  • -OCH₂- carbon around δ 68 ppm.

  • -CH₂Br carbon around δ 29 ppm.

  • -CH₃ carbon around δ 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is invaluable for the identification of unknown impurities. The fragmentation pattern of halogenated compounds is often characteristic. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a distinctive isotopic pattern in the mass spectrum, which aids in the confirmation of the elemental composition of the parent ion and its fragments.[3][4]

Method Validation

The analytical methods for purity assessment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5][6]

Table 2: Validation Parameters for Purity Methods
Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis should show no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.For impurities: from reporting threshold to 120% of the specification.
Accuracy The closeness of test results to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 5%), Intermediate Precision (RSD ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptance criteria.

Conclusion

The purity of this compound is a critical quality attribute that can be reliably assessed using a combination of chromatographic and spectroscopic techniques. The HPLC and GC methods detailed in this application note provide robust and sensitive means for the quantification of the main component and its potential impurities. NMR and MS are essential for definitive structural confirmation and impurity identification. Proper validation of these analytical methods in accordance with ICH guidelines will ensure the generation of accurate and reliable data, which is fundamental for regulatory compliance and the production of high-quality final products.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2(R1). (n.d.). Scribd. [Link]

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1966). Analytical Chemistry. [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. (1999). EPA. [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016).
  • GC Method Validation For Impurities Analysis. (2025). Pharma Knowledge Centre. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Br and Cl. (2019). Chemistry LibreTexts. [Link]

  • Mass spectrum of chlorobenzene. (n.d.). Doc Brown's Chemistry. [Link]

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Application Note: A Scalable Protocol for the Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene via Phase-Transfer Catalyzed Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(2-bromoethoxy)-1-chloro-4-methylbenzene, a valuable halogenated aromatic ether intermediate.[1] The protocol is founded on the Williamson ether synthesis, a robust and versatile method for preparing ethers.[2] We present a detailed, validated procedure for laboratory-scale synthesis (5-10 g) and a fully developed, optimized protocol for process scale-up (to 1 kg). The scale-up procedure incorporates phase-transfer catalysis (PTC) to enhance reaction efficiency and facilitate industrial applicability by avoiding anhydrous conditions and specialized reagents.[3] This document covers reaction mechanics, safety protocols, step-by-step experimental procedures, purification, and analytical characterization, designed for researchers and process chemists in the pharmaceutical and chemical industries.

Introduction & Scientific Background

This compound is a synthetic precursor whose structural motifs—a halogenated phenyl ring and a reactive bromoethyl chain—are common in the development of pharmaceuticals and agrochemicals.[1] The synthesis of such aryl ethers is most reliably achieved through the Williamson ether synthesis, which was first developed in 1850 by Alexander Williamson.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide) acts as the nucleophile to displace a halide from an organohalide.[6]

In this specific synthesis, the nucleophile is the phenoxide generated from 2-chloro-4-methylphenol by deprotonation with a base. This phenoxide attacks the primary alkyl halide, 1,2-dibromoethane. The choice of a primary halide is critical, as secondary and tertiary halides would favor an E2 elimination side reaction, especially given that alkoxides are strong bases.[2][7]

For large-scale industrial applications, traditional laboratory conditions—such as the use of strong, hazardous bases like sodium hydride (NaH) in anhydrous polar aprotic solvents—are often impractical and costly.[7][8] Our scaled-up protocol circumvents these issues by employing an inexpensive inorganic base (potassium carbonate) in a biphasic solvent system with a phase-transfer catalyst. The PTC, typically a quaternary ammonium salt, facilitates the transport of the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the 1,2-dibromoethane, thus accelerating the reaction under milder and more economical conditions.[3][4]

Reaction Mechanism

The synthesis proceeds in two primary stages:

  • Deprotonation: The acidic proton of the 2-chloro-4-methylphenol is abstracted by a base (potassium carbonate) to form the potassium 2-chloro-4-methylphenoxide intermediate.

  • SN2 Attack: The resulting phenoxide ion, acting as a potent nucleophile, attacks one of the primary carbon atoms of 1,2-dibromoethane. This concerted, one-step mechanism displaces a bromide ion as the leaving group to form the final ether product.[6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack Phenol 2-Chloro-4-methylphenol Phenoxide Potassium 2-Chloro-4-methylphenoxide (Nucleophile) Phenol->Phenoxide + Base Base K₂CO₃ (Base) AlkylHalide 1,2-Dibromoethane (Br-CH₂-CH₂-Br) Product This compound Phenoxide->Product + 1,2-Dibromoethane Byproduct KBr + KHCO₃ Product->Byproduct Forms Byproducts

Figure 1: The SN2 mechanism for the synthesis of the target ether.

Safety & Hazard Analysis

This synthesis involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Substance CAS No. Key Hazards Handling Precautions & PPE
2-Chloro-4-methylphenol 1570-64-5Toxic if swallowed/in contact with skin, causes severe skin burns and eye damage.[9]Goggles, face shield, chemical-resistant apron, nitrile or neoprene gloves. Avoid inhalation of dust/vapors.
1,2-Dibromoethane 106-93-4Toxic if swallowed, inhaled, or in contact with skin. May cause cancer. Causes serious eye irritation.[10][11][12][13]Goggles, face shield, chemical-resistant apron, Viton or laminate gloves. Use in a well-ventilated area. Store locked up.
Potassium Carbonate (Anhydrous) 584-08-7Causes serious eye irritation. Causes skin irritation.Goggles, gloves. Avoid creating dust.
Tetrabutylammonium Bromide (TBAB) 1643-19-2Causes skin and serious eye irritation. May cause respiratory irritation.Goggles, gloves. Avoid creating dust.
Acetonitrile (ACN) 75-05-8Highly flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation.Work away from ignition sources. Use in a well-ventilated area. Goggles, chemical-resistant apron, appropriate gloves.
Toluene 108-88-3Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.Work away from ignition sources. Use in a well-ventilated area. Goggles, chemical-resistant apron, appropriate gloves.

Ensure that eyewash stations and safety showers are readily accessible.[9][14]

Protocol 1: Laboratory-Scale Synthesis (5 g Scale)

This protocol establishes a baseline for the synthesis and is suitable for producing small quantities for research and analysis.

Reagent & Equipment Setup
Reagent MW ( g/mol ) Amount Equivalents Moles
2-Chloro-4-methylphenol142.585.00 g1.00.0351
1,2-Dibromoethane187.8619.7 g (9.0 mL)3.00.105
Potassium Carbonate (K₂CO₃)138.217.27 g1.50.0526
Acetonitrile (ACN)41.0575 mL--

Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, TLC plates (silica), standard glassware for workup.

Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylphenol (5.00 g), potassium carbonate (7.27 g), and acetonitrile (75 mL).

  • Addition: Add 1,2-dibromoethane (9.0 mL) to the suspension.

    • Rationale: Using an excess of 1,2-dibromoethane ensures the phenoxide is fully consumed and minimizes the formation of the bis-ether byproduct where the phenol reacts at both ends of the dibromoethane.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate eluent) until the starting phenol spot is consumed (typically 8-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. d. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).[7] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the product as a clear oil or low-melting solid. The typical yield is 75-85%.

Protocol 2: Scaled-Up Synthesis (500 g Scale)

This protocol is optimized for safety, efficiency, and purification at a larger scale, incorporating phase-transfer catalysis.

Scale_Up_Workflow setup 1. Reactor Setup charge 2. Reagent Charging setup->charge Inert Atmosphere reaction 3. Reaction Under Reflux charge->reaction Heat to Reflux quench 4. Quench & Cool reaction->quench Monitor by GC/HPLC separation 5. Phase Separation quench->separation Add Water wash 6. Aqueous Washes separation->wash Collect Organic Layer solvent_removal 7. Solvent Removal wash->solvent_removal Remove Salts/Catalyst distillation 8. Vacuum Distillation solvent_removal->distillation Rotary Evaporation product Final Product distillation->product Isolate Pure Fraction

Figure 2: Workflow for the scaled-up synthesis protocol.

Reagent & Equipment Setup
Reagent MW ( g/mol ) Amount Equivalents Moles
2-Chloro-4-methylphenol142.58500 g1.03.51
1,2-Dibromoethane187.861.97 kg (0.90 L)3.010.5
Potassium Carbonate (K₂CO₃), fine powder138.21727 g1.55.26
Tetrabutylammonium Bromide (TBAB)322.3756.5 g0.050.175
Toluene92.142.5 L--

Equipment: 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and addition funnel. Vacuum distillation apparatus.

Step-by-Step Procedure
  • Setup: Assemble the 10 L reactor system. Ensure all joints are properly sealed. Purge the vessel with nitrogen.

  • Charging: Charge the reactor with 2-chloro-4-methylphenol (500 g), potassium carbonate (727 g), tetrabutylammonium bromide (56.5 g), and toluene (2.5 L).

    • Rationale: Toluene is chosen as the solvent for its higher boiling point (suitable for reflux), good solvency for the organic components, and immiscibility with water, which simplifies the workup. TBAB is the phase-transfer catalyst.[7]

  • Addition: Begin vigorous mechanical stirring (e.g., 250-300 RPM) to create a fine suspension. Add the 1,2-dibromoethane (0.90 L) via the addition funnel over 30 minutes. An exotherm may be observed; control the addition rate to maintain a manageable temperature.

  • Reaction: Heat the reactor contents to a gentle reflux (approx. 110°C) using the jacket. Maintain vigorous stirring and hold at reflux for 6-10 hours. Monitor the reaction for completion by taking small aliquots and analyzing via GC or HPLC.

  • Quench & Workup: a. Once the reaction is complete, cool the mixture to 40-50°C. b. Slowly and carefully add water (2.0 L) to the reactor to dissolve the inorganic salts. c. Stop stirring and allow the layers to separate. Drain the lower aqueous layer. d. Wash the remaining organic layer with 1 M NaOH solution (1.0 L) to remove any unreacted phenol, followed by water (2 x 1.5 L) and finally brine (1.5 L). Check the pH of the final aqueous wash to ensure it is neutral.

  • Isolation: a. Transfer the organic layer to a suitably sized flask and concentrate under reduced pressure using a rotary evaporator to remove the toluene. b. The resulting crude oil will contain the product and excess 1,2-dibromoethane.

  • Purification: Set up a vacuum distillation apparatus. Purify the crude oil under high vacuum.

    • First, distill off the lower-boiling 1,2-dibromoethane (BP ~131°C at atm. pressure, will be lower under vacuum).

    • Then, collect the product fraction at its higher boiling point.

    • The final product should be a clear, colorless to pale yellow oil. Expected yield is 80-90%. Industrial purification often relies on distillation for liquid products as it is highly scalable and efficient.[15][16][17]

Characterization & Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected peaks corresponding to the aromatic protons (2H), the methyl group protons (3H), and the two methylene groups of the bromoethoxy chain (2H + 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for all 9 unique carbon atoms in the molecule.

  • Mass Spectrometry (GC-MS): The mass spectrum should show a characteristic molecular ion peak cluster due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.[18] The predicted monoisotopic mass is 247.96 Da.[19]

  • Purity (HPLC/GC): Purity should be ≥98% as determined by area normalization.

Troubleshooting

Problem Possible Cause(s) Suggested Solution
Low Conversion / Stalled Reaction - Inefficient stirring in scale-up. - Deactivated catalyst. - Insufficient base.- Increase stirring speed to ensure good mixing of phases. - Use fresh, high-quality phase-transfer catalyst. - Ensure the potassium carbonate is finely powdered and anhydrous.
Formation of Bis-ether Byproduct - Stoichiometry of 1,2-dibromoethane is too low. - High concentration of phenoxide.- Maintain at least a 3-fold excess of 1,2-dibromoethane. - Add the phenol/base slurry to the dibromoethane solution instead of the reverse (inverse addition).
Product is Dark/Discolored - Reaction temperature too high, causing decomposition. - Presence of impurities in starting materials.- Ensure accurate temperature control during reflux. - Use high-purity starting materials. A final carbon treatment and filtration step can be added before distillation if needed.
Emulsion during Workup - Vigorous shaking during extraction. - High concentration of catalyst.- Use gentle inversions instead of vigorous shaking. - Add a small amount of brine to help break the emulsion.

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  • An Efficient One-Pot Tandem and Scalable Synthesis of Alkyl Aryl Ethers from Alcohols and Phenols. Organic Chemistry Research. March 2017. [Link]

  • Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Purification of oily products in industrial chemistry. Reddit. August 5, 2024. [Link]

  • Tools for Purifying the Product. ResearchGate. Accessed January 20, 2026. [Link]

  • Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. January 27, 2018. [Link]

  • This compound. PubChemLite. Accessed January 20, 2026. [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Preparing Ethers. Chemistry LibreTexts. February 24, 2025. [Link]

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Application Notes and Protocols for the Utilization of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Advanced Synthesis

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets in pharmaceutical and materials science. 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene emerges as a valuable intermediate, possessing two distinct electrophilic sites: a moderately reactive aryl chloride on the toluene core and a more labile primary alkyl bromide on the ethoxy side chain. This structural dichotomy presents both a challenge and an opportunity for chemoselective functionalization.

While specific literature detailing the cross-coupling reactions of this particular molecule is nascent, this guide provides expertly-derived protocols and theoretical considerations based on established principles for structurally related compounds. The following application notes are designed to empower researchers to harness the synthetic potential of this compound in three cornerstone palladium-catalyzed transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. Our focus will be on the selective activation of the C(sp²)–Cl bond, while offering insights into the stability and potential reactivity of the bromoethoxy moiety.

Reactivity Profile and Chemoselectivity Considerations

The primary determinant of reactivity in palladium-catalyzed cross-coupling is the oxidative addition of the organic halide to the Pd(0) center, which is often the rate-limiting step.[1] The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[1] This is attributed to the decreasing strength of the carbon-halogen bond down the group (C-Cl > C-Br > C-I), making the C-Cl bond the most difficult to break.[1][2]

For this compound, the two potential reaction sites are:

  • Aryl Chloride (C(sp²)–Cl): Situated on the electron-rich toluene ring, this bond's activation requires a highly active palladium catalyst, typically featuring bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition step for the otherwise less reactive aryl chlorides.[1]

  • Alkyl Bromide (C(sp³)–Br): This primary alkyl bromide is, in principle, susceptible to both Pd-catalyzed cross-coupling and classical nucleophilic substitution. While Suzuki-type couplings of primary alkyl bromides are known, they often require specific conditions that may differ from those optimal for aryl chlorides.[3]

The central challenge is to devise conditions that selectively favor the desired cross-coupling at the aryl chloride position while preserving the integrity of the bromoethoxy group for subsequent synthetic manipulations. Key considerations include:

  • Catalyst/Ligand Selection: Modern catalyst systems, particularly those developed by Buchwald and Hartwig, show remarkable efficacy for aryl chlorides and can offer a degree of selectivity.[4]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often required for the catalytic cycle. However, certain bases under thermal stress could promote elimination or substitution reactions involving the alkyl bromide.

  • Ether Linkage Stability: Ether linkages are generally stable under the basic or neutral conditions of most cross-coupling reactions. However, the generation of acidic species (e.g., HBr) during the reaction, if not adequately quenched by the base, could potentially lead to ether cleavage under harsh conditions.[5][6]

Application Protocol 1: Suzuki-Miyaura C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[7][8][9] Our objective here is the selective coupling of an arylboronic acid with the aryl chloride of our substrate.

Causality Behind Experimental Choices

To achieve selective coupling at the less reactive aryl chloride, a highly active catalyst is necessary. We employ a combination of a palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species, and a bulky, electron-rich phosphine ligand.[10] Ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are known to promote the oxidative addition of aryl chlorides.[11] We select potassium phosphate (K₃PO₄), a moderately strong base that is effective in Suzuki couplings and less likely to induce side reactions with the alkyl bromide compared to stronger bases like alkoxides. The use of a protic solvent like water in a mixture with an organic solvent (e.g., dioxane) is common in Suzuki reactions and can facilitate the transmetalation step.[8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (L₂Pd(Ar)Cl) Pd0->OxAdd Ar-Cl Transmetalation Transmetalation (L₂Pd(Ar)(Ar')) OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArCl 2-(2-Bromoethoxy)-1-chloro- 4-methylbenzene ArCl->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMol. Wt.Amount (mmol)Molar Eq.
This compound265.551.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tricyclohexylphosphine (PCy₃)280.490.040.04
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, dissolve Palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol) in 1,4-dioxane (4 mL).

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane (4 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Protocol 2: Buchwald-Hartwig C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2][4][12] This protocol targets the formation of a C-N bond at the aryl chloride position, a transformation of high value in medicinal chemistry.

Causality Behind Experimental Choices

The amination of aryl chlorides requires highly active, specialized catalyst systems. We propose the use of a palladacycle precatalyst (e.g., G3-XPhos), which readily forms the active Pd(0) species. The XPhos ligand is a bulky, electron-rich biaryl phosphine ligand designed for challenging couplings, including those of aryl chlorides.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for the deprotonation of the amine and regeneration of the catalyst.[14] Toluene is a common, non-polar solvent for this reaction. A key consideration is the potential for the bromoethoxy side chain to act as an alkylating agent for the amine nucleophile. Performing the reaction at a controlled temperature and monitoring the reaction closely can minimize this side reaction.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(Ar)Cl) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination /Deprotonation OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ Product Aryl Amine Product RedElim->Product ArCl 2-(2-Bromoethoxy)-1-chloro- 4-methylbenzene ArCl->OxAdd Amine Primary or Secondary Amine Amine->AmineCoord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentMol. Wt.Amount (mmol)Molar Eq.
This compound265.551.01.0
Amine (Primary or Secondary)-1.21.2
XPhos Pd G3 Precatalyst865.880.0150.015
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-10 mL-

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) and the XPhos Pd G3 precatalyst (0.015 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (10 mL).

  • Add the amine (1.2 mmol).

  • Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Protocol 3: Heck C(sp²)-C(sp²) Vinylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a fundamental transformation in organic synthesis.[15][16] This protocol is designed for the vinylation of the aryl chloride position of the substrate.

Causality Behind Experimental Choices

Heck reactions with aryl chlorides are generally more challenging than with bromides or iodides and often require higher temperatures.[15] We propose a phosphine-free catalyst system using palladium(II) acetate, which can be effective under specific conditions. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[17] A common base for the Heck reaction is an organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃). We select K₂CO₃ along with a polar aprotic solvent like N,N-Dimethylformamide (DMF) to facilitate the reaction at elevated temperatures while minimizing side reactions. The stability of the bromoethoxy group at high temperatures (120-140 °C) should be monitored, as thermal decomposition or side reactions become more probable.

Visualizing the Experimental Workflow

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Ar-Cl, Alkene, Base, and TBAB to Schlenk flask B 2. Add Pd(OAc)₂ and solvent A->B C 3. Degas with Argon/N₂ B->C D 4. Heat to 120-140 °C with vigorous stirring C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, dilute with EtOAc E->F G 7. Aqueous wash (H₂O, Brine) F->G H 8. Dry, filter, concentrate G->H I 9. Column Chromatography H->I

Caption: General experimental workflow for the Heck reaction.

Detailed Experimental Protocol

Table 3: Reagents for the Heck Reaction

ReagentMol. Wt.Amount (mmol)Molar Eq.
This compound265.551.01.0
Alkene (e.g., Styrene, Butyl Acrylate)-1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Tetrabutylammonium Bromide (TBAB)322.371.01.0
N,N-Dimethylformamide (DMF, anhydrous)-10 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Add palladium(II) acetate (0.05 mmol).

  • Seal the tube, evacuate, and backfill with argon or nitrogen (repeat 3x).

  • Add the alkene (1.5 mmol) and anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Darses, S., & Genet, J.-P. (2008). Heck and Related Reactions. In Metal-Catalyzed Cross-Coupling Reactions and More. Wiley-VCH.
  • Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]

  • Yamamoto, A., Nishimura, Y., & Nishihara, Y. (2012). Recent Advances in Cross-Coupling Reactions with Alkyl Halides. In Applied Cross-Coupling Reactions (pp. 203-229). Springer.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2854–2861. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • organicmystery.com. Reactions of Ether Involving the Cleavage C-O. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. 9.8: Reactions of Ethers. [Link]

  • JoVE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Strategic Purification of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the efficient purification of the synthetic intermediate, 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. Given the compound's structural characteristics—a halogenated aromatic ether—this guide establishes normal-phase flash chromatography as the optimal purification strategy. We will delve into the rationale behind method development, from initial analyte characterization and solvent system selection using Thin-Layer Chromatography (TLC) to a comprehensive, step-by-step protocol for automated flash chromatography. This document is designed to equip researchers, scientists, and drug development professionals with the necessary framework to achieve high purity and yield for this and structurally similar molecules.

Introduction and Strategic Importance

This compound is a substituted aromatic ether, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The precise arrangement of its chloro, methyl, and bromoethoxy substituents makes it a valuable intermediate for introducing specific functionalities into larger, more complex molecules. The presence of impurities, such as starting materials or reaction byproducts, can significantly hinder subsequent synthetic steps and compromise the integrity of the final product. Therefore, a robust and reproducible purification method is not merely a procedural step but a critical component of the development workflow. This guide provides the scientific principles and a practical protocol to reliably purify this target molecule.

Foundational Principles: Why Normal-Phase Chromatography?

The purification strategy for any compound is dictated by its physicochemical properties. This compound (Molecular Formula: C₉H₁₀BrClO) is a moderately non-polar molecule.[1][2] Its high calculated XLogP3 value of 4.2 indicates significant lipophilicity (low water solubility), while the ether oxygen and halogen atoms introduce a degree of polarity.[1]

This profile makes the compound an ideal candidate for normal-phase chromatography .[3][4] This technique leverages the principle of adsorption, where separation occurs based on the differing affinities of compounds for a polar stationary phase and a non-polar mobile phase.[5][6]

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is used. The surface of silica is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on analyte molecules.[6]

  • Mobile Phase: A non-polar solvent (eluent) or a mixture of non-polar and moderately polar solvents is used to carry the sample through the column.[4]

  • Mechanism of Separation: When the crude mixture is introduced, molecules adsorb to the silica surface. The non-polar mobile phase then competes for these adsorption sites. Less polar compounds have a weaker affinity for the silica and a higher affinity for the mobile phase, causing them to travel through the column more quickly. Conversely, more polar compounds are retained longer on the stationary phase and elute later.[6]

For this compound, the ether linkage provides the primary site for polar interaction with the silica gel. By carefully tuning the polarity of the mobile phase, we can achieve excellent separation from both less polar (e.g., non-functionalized aromatic byproducts) and more polar (e.g., unreacted starting alcohols) impurities.

Method Development: Optimizing Separation with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column purification, it is essential to optimize the mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of normal-phase chromatography that serves as an excellent predictive tool.[7] The primary goal is to identify a solvent system that provides a Retention Factor (Rƒ) of 0.25 to 0.35 for the target compound.[8] This Rƒ range ensures that the compound will elute from the column in a reasonable time with good separation from impurities.

Protocol: TLC Solvent System Scouting
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[9][10]

    • Starting Point Suggestion: Begin with Hexanes:Ethyl Acetate (9:1, v/v).

    • Adjustment Logic:

      • If the Rƒ is too high (>0.5), the mobile phase is too polar. Decrease the proportion of ethyl acetate.

      • If the Rƒ is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

  • Visualize: After the solvent front reaches the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Detailed Protocol: Automated Flash Chromatography Purification

Flash chromatography is a rapid form of column chromatography that uses positive pressure to drive the mobile phase through the column, significantly reducing purification time compared to traditional gravity methods.[5][11]

Materials and Equipment
  • Chromatography System: Automated flash chromatography system (e.g., Biotage®, Teledyne ISCO).

  • Column: Pre-packed silica gel flash column (select size based on crude sample mass; a 1% loading capacity is a conservative starting point).[7]

  • Solvents: HPLC-grade hexanes and ethyl acetate.[12]

  • Sample Loading: Empty cartridge for dry loading or syringe for liquid loading.

  • Collection: Test tubes or vials compatible with the fraction collector.

  • Analysis: TLC plates, developing chamber, and UV lamp.

  • Post-Processing: Rotary evaporator.[8]

Workflow Diagram

G cluster_prep Phase 1: Preparation & Optimization cluster_purification Phase 2: Automated Purification cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product Mixture TLC TLC Solvent Scouting (Target Rf ≈ 0.3) Crude->TLC SamplePrep Sample Preparation (Dry or Liquid Loading) TLC->SamplePrep Loading Load Sample onto Column SamplePrep->Loading Packing Select & Equilibrate Pre-Packed Silica Column Packing->Loading Flash Execute Flash Chromatography (Isocratic or Gradient Elution) Loading->Flash Collection Automated Fraction Collection Flash->Collection Frac_TLC TLC Analysis of Fractions Collection->Frac_TLC Pooling Pool Pure Fractions Frac_TLC->Pooling Evap Solvent Evaporation (Rotary Evaporator) Pooling->Evap Pure Pure 2-(2-Bromoethoxy)-1-chloro- 4-methylbenzene Evap->Pure

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Central Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and bioactive molecules. Their unique three-dimensional arrangements and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) make them indispensable scaffolds in the design of therapeutic agents. The synthesis of novel heterocyclic systems is, therefore, not merely an academic exercise but a critical engine for innovation in drug development. This guide moves beyond textbook examples to provide researchers with robust, field-tested protocols for constructing medicinally relevant heterocyclic cores using modern synthetic strategies. The focus here is on the "why" behind the "how"—elucidating the mechanistic rationale that underpins each experimental choice to empower scientists to adapt, troubleshoot, and innovate.

The Modern Synthesis Toolkit: Key Principles

The contemporary approach to heterocyclic synthesis prioritizes efficiency, selectivity, and sustainability. Three dominant strategies that embody these principles are highlighted in this guide:

  • Transition-Metal Catalysis: Offers unparalleled precision in forming C-C and C-heteroatom bonds, often under mild conditions with broad functional group tolerance.

  • Photoredox Catalysis: Leverages visible light to generate highly reactive radical intermediates, enabling transformations that are difficult or impossible to achieve with traditional thermal methods.

  • Multi-Component Reactions (MCRs): Combine three or more starting materials in a single step to rapidly build molecular complexity, maximizing atom economy and minimizing purification steps.

Protocol I: Palladium-Catalyzed Synthesis of Benzofurans via Sonogashira Coupling and Cyclization

Application Focus: The benzofuran motif is a privileged scaffold found in numerous pharmaceuticals, including antiarrhythmic agents like Amiodarone. This protocol details a highly efficient palladium-catalyzed intramolecular Sonogashira coupling followed by cyclization to construct this core.

Mechanistic Rationale: The synthesis relies on a tandem reaction sequence. First, a Sonogashira cross-coupling occurs between an o-iodophenol and a terminal alkyne, catalyzed by palladium and copper(I). The resulting intermediate then undergoes a 5-endo-dig cyclization, which is often promoted by the same catalytic system or a base, to yield the benzofuran product. The choice of a palladium catalyst like Pd(PPh₃)₄ is critical due to its ability to efficiently navigate the catalytic cycle of oxidative addition, alkyne coordination, and reductive elimination.

Experimental Workflow Diagram

G reagents reagents process process product product condition condition A 1. o-Iodophenol 2. Terminal Alkyne B Add Solvent (e.g., Toluene/Et3N) & Degas with N2/Ar A->B Reagents C Add Catalysts: Pd(PPh3)4 (Palladium) CuI (Copper Iodide) B->C Inert Atmosphere D Heat Reaction Mixture (e.g., 60-80 °C) C->D Catalysis E Monitor by TLC/LC-MS (Typically 4-12 h) D->E Reaction F Aqueous Workup (e.g., NH4Cl wash) E->F Quenching G Purification (Silica Gel Chromatography) F->G Isolation H Substituted Benzofuran G->H Final Product G cluster_cycle Catalytic Cycle catalyst catalyst intermediate intermediate reagent reagent process process product product PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET PC_star->PC Sub Amine Substrate Sub_radical Substrate Radical Cation Sub->Sub_radical e- Ylide Azomethine Ylide Sub_radical->Ylide Fragmentation Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkene Alkene (e.g., Maleimide) Alkene->Cycloaddition FinalProduct Pyrrolidine Product Cycloaddition->FinalProduct G reagents reagents process process product product condition condition Aldehyde Aldehyde (R1-CHO) Convergence One-Pot Synthesis Aldehyde->Convergence Ketoester β-Ketoester (R2COCH2CO2R3) Ketoester->Convergence Urea Urea or Thiourea Urea->Convergence MW Microwave Irradiation + Acid Catalyst (e.g., HCl) Convergence->MW DHPM Dihydropyrimidinone (DHPM) MW->DHPM

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Williamson Ether Synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a series of in-depth, question-and-answer-based troubleshooting guides and detailed protocols.

Synthesis Overview and Mechanism

The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The core transformation involves the deprotonation of the starting phenol, 2-chloro-5-methylphenol, to form a nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of an alkylating agent, 1,2-dibromoethane, displacing a bromide ion to form the desired ether.

The overall reaction is as follows:

Reaction Scheme: 2-Chloro-5-methylphenol + 1,2-Dibromoethane --(Base, Solvent)--> this compound

Reaction Mechanism: SN2 Pathway

The mechanism is a concerted, single-step process characterized by the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[2][7]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol 2-Chloro-5-methylphenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Phenoxide_nuc Phenoxide Ion (Ar-O⁻) Product This compound (Ar-O-CH₂-CH₂-Br) Phenoxide_nuc->Product SN2 Attack Dibromoethane 1,2-Dibromoethane (Br-CH₂-CH₂-Br) Dibromoethane->Product LeavingGroup Br⁻ Product->LeavingGroup Displacement Workup_Workflow start Crude Reaction Mixture (Product, Unreacted Phenol, Solvent) add_solvent Add immiscible organic solvent (e.g., Ethyl Acetate) and water start->add_solvent wash Wash with 1M NaOH (aq) add_solvent->wash separate Separate Layers wash->separate organic Organic Layer (Contains Product) separate->organic Desired aqueous Aqueous Layer (Contains Sodium Phenoxide Salt) separate->aqueous Waste dry Dry organic layer (e.g., MgSO₄), filter, and concentrate organic->dry purify Purified Product dry->purify

Sources

Troubleshooting guide for the purification of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate.

Introduction

This compound is typically synthesized via a Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 2-chloro-4-methylphenol and an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1-bromo-2-chloroethane.[1][2] While the synthesis is robust, the purification process requires careful attention to detail to remove unreacted starting materials and reaction side-products. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues.

General Purification Workflow

The purification process logically follows a sequence of steps designed to systematically remove impurities based on their chemical properties. Understanding this flow is critical for effective troubleshooting.

Purification Workflow A Crude Reaction Mixture B Aqueous Work-up (Quench & Extraction) A->B Isolate Organics C Organic Layer Washing (Base, Water, Brine) B->C Remove Salts D Drying & Solvent Removal C->D Remove Aqueous Impurities E Crude Product D->E Concentrate F Column Chromatography E->F High Purity Separation G Recrystallization E->G If Solid H Pure Product F->H G->H Troubleshooting Impurities start Crude Product Analysis (TLC/GC-MS) impurity_check Impurity Present? Phenol (Acidic) Non-Polar (SM/Side-Product) Polar Byproduct start->impurity_check solution1 Perform Basic Wash (e.g., 1M NaOH) impurity_check:f1->solution1 Yes solution2 Purify via Silica Gel Column Chromatography impurity_check:f2->solution2 Yes solution3 Consider Aqueous Wash or Chromatography impurity_check:f3->solution3 Yes

Sources

Preventing degradation of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

A Guide to Preventing Degradation During Storage for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical sensitivities?

This compound is a halogenated aromatic ether. Its structure contains several functional groups that are susceptible to degradation under common laboratory conditions. The primary sensitivities are:

  • The Bromoethoxy Group: The carbon-bromine (C-Br) bond is a good leaving group, making it susceptible to nucleophilic substitution and hydrolysis. The ether linkage (-O-) can be prone to acidic cleavage and, over time, can form peroxides in the presence of oxygen and light.

  • The Chlorinated Toluene Ring: While the aromatic ring is generally stable, the entire molecule can be sensitive to photodegradation, a process where light energy initiates degradative reactions.[1][2] Halogenated aromatic compounds, in particular, can undergo dehalogenation when exposed to UV light.[3]

Q2: What are the ideal long-term storage conditions for this compound?

To mitigate the inherent risks of degradation, a multi-faceted storage approach is required. The ideal conditions are designed to protect the compound from moisture, oxygen, light, and heat.

Table 1: Recommended Storage Conditions

Condition Recommended Setting Rationale
Temperature -20°C (Freezer) Reduces the rate of all chemical reactions, including hydrolysis and peroxide formation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidative degradation and the slow formation of potentially explosive ether peroxides.
Light Amber Vial / Dark Location Protects the compound from UV radiation, which can catalyze the cleavage of C-Br and C-Cl bonds through photodegradation.[1][4]

| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the bromoethoxy group, which would cleave the molecule and create impurities.[5][6] |

Q3: How can I visually tell if my sample of this compound has degraded?

While analytical methods are definitive, a preliminary visual inspection can be a strong indicator of degradation. A pure, fresh sample should be a clear, colorless to pale yellow liquid or solid. Signs of degradation include:

  • Color Change: A significant darkening or change to a brown or deep yellow color can indicate the formation of degradation products.

  • Cloudiness or Precipitation: The formation of a hazy solution or solid precipitates suggests the presence of insoluble impurities.[7]

Q4: What are the most likely degradation products I should be aware of?

Understanding the potential impurities is crucial for interpreting analytical data. The primary degradation pathways lead to the formation of specific byproducts:

  • Hydrolysis Product: Cleavage of the ether bond by water will yield 2-chloro-5-methylphenol .

  • Substitution Product: Reaction of the bromoethyl group with water (hydrolysis) will form 2-(1-chloro-4-methylphenoxy)ethanol .

  • Dehalogenation Products: Photolytic or reductive processes could lead to the loss of bromine or chlorine atoms, resulting in various dehalogenated species.[3][8]

Troubleshooting Guide & Protocols

This section provides actionable steps for when you suspect compound degradation and outlines protocols for assessment and purification.

Issue: My analytical data (TLC, HPLC, NMR) shows new, unexpected signals after storing the compound.

This is a classic sign of degradation. The appearance of new peaks or spots indicates the formation of one or more impurities.

Logical Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision & Action start Suspicion of Degradation (e.g., failed reaction, new spots on TLC) visual Visual Inspection: Is the sample discolored or cloudy? start->visual tlc Run Comparative TLC (vs. a fresh or standard sample if available) visual->tlc hplc Perform HPLC/GC-MS Analysis for purity assessment and impurity ID tlc->hplc New Spots Observed decision Assess Impurity Level hplc->decision purify Purify Compound (e.g., column chromatography) decision->purify <5% Impurity, Separable discard Discard and Procure New Stock decision->discard >5% Impurity or Unidentifiable use_as_is Use As-Is (if impurity is minimal and non-interfering) decision->use_as_is <1% Impurity, Acceptable for Use DegradationPathways cluster_hydrolysis Hydrolysis (H₂O) cluster_photolysis Photodegradation (Light/UV) Parent This compound Phenol 2-Chloro-5-methylphenol Parent->Phenol Ether Cleavage Alcohol 2-(1-Chloro-4-methylphenoxy)ethanol Parent->Alcohol C-Br Hydrolysis Debrominated De-brominated Species Parent->Debrominated C-Br Homolysis Dechlorinated De-chlorinated Species Parent->Dechlorinated C-Cl Homolysis

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations.

The synthesis of this compound is a critical process, often serving as a key step in the development of pharmaceutical compounds. The primary route for this synthesis is the Williamson ether synthesis, a robust and well-established method. However, like any chemical process, scaling up from bench-top to pilot or production scale can introduce unforeseen challenges. This guide aims to provide practical, experience-driven solutions to these issues, ensuring a smooth and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions, grounded in the principles of organic chemistry.

Problem 1: Low Yield of the Desired Product

You've completed the reaction, but the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 2-Chloro-5-methylphenol: The Williamson ether synthesis begins with the deprotonation of the starting phenol, 2-chloro-5-methylphenol, to form the corresponding phenoxide.[1][2] If this step is incomplete, the unreacted phenol will not participate in the subsequent nucleophilic substitution, leading to a lower yield.

    • Solution: Ensure the use of a sufficiently strong base and appropriate solvent. While sodium hydroxide is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be more effective, especially if the solvent is not fully anhydrous. Monitor the deprotonation step by TLC to confirm the complete consumption of the starting phenol before adding the alkylating agent.

  • Competitive Elimination Reaction (E2): The alkoxide formed can act as a base, promoting the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide.[3][4] This is a common side reaction in Williamson ether synthesis, particularly at elevated temperatures.[4]

    • Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature will favor the desired SN2 substitution over the E2 elimination.[4] A temperature range of 50-100°C is typical for Williamson ether synthesis.[2]

  • Formation of a Bis-ether Byproduct: The product itself contains a bromoethoxy group which can undergo a second nucleophilic substitution with the phenoxide, leading to the formation of 1,2-bis(2-chloro-5-methylphenoxy)ethane.

    • Solution: Use a molar excess of 1,2-dibromoethane relative to 2-chloro-5-methylphenol. This stoichiometric imbalance will favor the desired mono-alkylation and minimize the formation of the bis-ether byproduct. A common starting point is to use 2-3 equivalents of 1,2-dibromoethane.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role in the success of the reaction.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often used as they can accelerate the rate of SN2 reactions.[2] Ensure the reaction is run for a sufficient amount of time to go to completion, which can be monitored by techniques like TLC or HPLC.

Problem 2: Difficult Purification and Presence of Impurities

After the reaction work-up, you are struggling to obtain a pure sample of this compound, and analytical data shows the presence of persistent impurities.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of both 2-chloro-5-methylphenol and 1,2-dibromoethane in the crude product.

    • Solution: The unreacted 2-chloro-5-methylphenol can be removed by washing the organic layer with an aqueous base solution, such as sodium hydroxide or potassium carbonate, during the work-up.[5] The excess 1,2-dibromoethane, being volatile, can often be removed under reduced pressure.

  • Presence of the Bis-ether Byproduct: As mentioned previously, the formation of 1,2-bis(2-chloro-5-methylphenoxy)ethane is a common impurity.

    • Solution: This byproduct has a significantly different polarity compared to the desired product. Purification can be achieved through column chromatography on silica gel.[5] A gradient elution system, for example, with a mixture of heptane and ethyl acetate, can effectively separate the product from this less polar impurity.[6]

  • Residual Base or Salts: Inorganic salts formed during the reaction (e.g., NaBr) and any remaining base must be removed.

    • Solution: A thorough aqueous work-up is essential. This typically involves washing the organic layer with water and then brine to remove water-soluble impurities.[5]

Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly

You have set up the reaction, but monitoring shows little to no consumption of the starting materials over an extended period.

Potential Causes & Solutions:

  • Poor Quality of Reagents: The purity of the starting materials, particularly the 2-chloro-5-methylphenol and the base, is critical. The presence of water can quench the strong base and inhibit the formation of the necessary phenoxide.

    • Solution: Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the 2-chloro-5-methylphenol is of high purity.

  • Insufficient Mixing in a Heterogeneous Mixture: If a solid base like potassium carbonate is used, inefficient stirring can lead to poor contact between the reactants, hindering the reaction rate.

    • Solution: On a larger scale, mechanical stirring is crucial to ensure proper mixing of all reaction components. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can also be beneficial in facilitating the reaction between the aqueous and organic phases.[2]

  • Low Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. An optimal temperature will provide a good reaction rate without significant decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most common and direct method is the Williamson ether synthesis.[1][2] This involves the reaction of 2-chloro-5-methylphenol with 1,2-dibromoethane in the presence of a base.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What are the key safety precautions to consider during this synthesis?

  • 1,2-Dibromoethane: This is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: What are the typical work-up and purification procedures?

A standard work-up procedure involves quenching the reaction mixture with water, followed by extraction with an organic solvent like dichloromethane or ethyl acetate.[5][6] The organic layer is then washed with water, a dilute aqueous base to remove unreacted phenol, and finally with brine.[5] After drying over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure.[5][6] The crude product can then be purified by column chromatography or recrystallization.[5]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis. It is important to note that optimization of stoichiometry, temperature, and reaction time may be necessary for scale-up.

Materials:

  • 2-Chloro-5-methylphenol[7][8][9][10]

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield

Low Yield Troubleshooting Troubleshooting Low Yield start Low Yield of Product cause1 Incomplete Deprotonation Check base strength and reaction conditions. start->cause1 cause2 E2 Elimination High reaction temperature. start->cause2 cause3 Bis-ether Formation Incorrect stoichiometry. start->cause3 solution1 Use stronger base (e.g., NaH). Ensure anhydrous conditions. Monitor by TLC. cause1->solution1 Solution solution2 Lower reaction temperature. Optimize temperature profile. cause2->solution2 Solution solution3 Use excess 1,2-dibromoethane (2-3 equivalents). cause3->solution3 Solution

Caption: A decision tree for troubleshooting low product yield.

General Synthesis and Work-up Workflow

Synthesis Workflow General Synthesis and Work-up cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Deprotonation of 2-chloro-5-methylphenol with base in DMF B 2. Addition of 1,2-dibromoethane A->B C 3. Heat and stir (monitor by TLC/HPLC) B->C D 4. Quench with water and extract with organic solvent C->D E 5. Wash organic layer (aq. base, brine) D->E F 6. Dry and concentrate E->F G 7. Column Chromatography or Recrystallization F->G H H G->H Pure Product

Caption: Step-by-step synthesis and purification workflow.

References

  • 2-Chloro-m-cresol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. (2026, January 8). Retrieved January 20, 2026, from [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. (n.d.). Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 1). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this critical Williamson ether synthesis. We will explore alternative catalytic systems beyond traditional methods, offering detailed troubleshooting advice and frequently asked questions to address challenges encountered during your experiments. Our focus is on providing practical, field-proven insights to enhance reaction efficiency, improve yields, and promote greener chemistry principles.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, particularly when employing alternative catalytic systems.

Q1: My reaction yield is consistently low when using a phase-transfer catalyst. What are the likely causes?

A1: Low yields in a phase-transfer catalyzed Williamson ether synthesis can stem from several factors:

  • Inadequate Phase Mixing: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the phenoxide anion by the catalyst.

  • Catalyst Inefficiency: The choice of phase-transfer catalyst is critical. For this specific synthesis, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly effective.[1][2][3] Ensure the catalyst is not degraded and is used at an appropriate loading (typically 1-5 mol%).

  • Competing Elimination Reaction: The alkoxide, being a strong base, can promote the E2 elimination of the alkylating agent, especially at higher temperatures, leading to alkene byproducts instead of the desired ether.[4][5]

  • Hydrolysis of the Alkylating Agent: In the presence of a strong aqueous base, the 1,2-dibromoethane can undergo hydrolysis, reducing its availability for the desired O-alkylation.

Q2: I'm observing the formation of an undesired diaryl ether byproduct. How can I minimize this?

A2: The formation of a diaryl ether suggests a competing reaction pathway. This can sometimes occur if there are residual impurities in the starting phenol or if the reaction conditions favor self-condensation. To mitigate this:

  • Ensure the purity of the 2-chloro-5-methylphenol starting material.

  • Maintain a strict reaction temperature. Elevated temperatures can sometimes promote side reactions.

  • Consider the order of addition. Adding the alkylating agent to the mixture of the phenol, base, and catalyst can sometimes minimize side product formation.

Q3: When using an ionic liquid as a catalyst/solvent, I'm having difficulty with product extraction and catalyst recycling. What's the best approach?

A3: Ionic liquids offer excellent catalytic activity but can present challenges in downstream processing due to their low volatility and high viscosity.[6]

  • Product Extraction: Use a nonpolar organic solvent that is immiscible with the ionic liquid, such as diethyl ether or hexane.[7] Multiple extractions may be necessary for complete product recovery.

  • Catalyst Recycling: After product extraction, the ionic liquid can often be recovered by removing any residual solvent under vacuum.[8][9] Depending on the stability of the ionic liquid to water, a washing step may be employed to remove inorganic salts, followed by drying under high vacuum.

Q4: My solid-supported catalyst appears to be losing activity after a few runs. What could be the cause?

A4: The deactivation of solid-supported catalysts is a common issue and can be attributed to several factors:

  • Leaching of the Active Species: The active catalytic component may gradually dissolve into the reaction medium, leading to a decrease in activity.[10][11] This is a significant challenge in liquid-phase reactions.

  • Fouling of the Catalyst Surface: The deposition of byproducts or unreacted starting materials on the catalyst surface can block active sites.

  • Sintering: At high reaction temperatures, the fine particles of the active catalyst can agglomerate, reducing the effective surface area.

  • Mechanical Degradation: The physical structure of the support can break down over time, especially with vigorous stirring.

Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Issue: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inefficient Deprotonation of Phenol Verify the strength and stoichiometry of the base. For phase-transfer catalysis, a concentrated aqueous solution of NaOH or KOH is typically used. For anhydrous conditions, stronger bases like NaH may be required.[5]The phenol must be fully converted to the more nucleophilic phenoxide to participate in the SN2 reaction.
Poor Activity of Alkylating Agent Check the purity of the 1,2-dibromoethane. Consider using a more reactive alkylating agent if the synthesis allows, though this may not be an option for the target molecule.Impurities or degradation of the alkylating agent will directly impact the reaction rate and yield.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[4]The Williamson ether synthesis is temperature-sensitive. An optimal temperature balances reaction rate and selectivity.
Incorrect Solvent Choice For phase-transfer catalysis, a non-polar organic solvent like toluene or dichloromethane is common. For ionic liquid systems, the ionic liquid itself acts as the solvent. In solid-supported systems, a solvent that promotes swelling of the support and solubilizes the reactants is ideal.The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.
Issue: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Rationale
E2 Elimination Lower the reaction temperature. If possible, use a less sterically hindered base.[4]Lower temperatures generally favor the SN2 pathway over the E2 pathway.
Dialkylation of Phenol Use a stoichiometric amount or a slight excess of the phenol relative to the alkylating agent.This will favor the mono-alkylation product.
Hydrolysis of 1,2-dibromoethane In phase-transfer systems, ensure the concentration of the aqueous base is not excessively high. Minimize reaction time.High concentrations of hydroxide can lead to the hydrolysis of the alkylating agent.

Alternative Catalytic Systems: Detailed Protocols and Insights

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts facilitate the reaction between reactants in immiscible phases, a common scenario in Williamson ether synthesis where an inorganic base is used with organic substrates.[12] Quaternary ammonium salts are frequently employed for this purpose.[13]

Experimental Protocol: Synthesis using Tetrabutylammonium Bromide (TBAB)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylphenol (1 equivalent), toluene (10 volumes), and a 50% aqueous solution of sodium hydroxide (3 equivalents).

  • Add tetrabutylammonium bromide (TBAB) (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Slowly add 1,2-dibromoethane (1.2 equivalents) dropwise over 30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:
  • Vigorous Stirring: Essential for creating a large interfacial area for the PTC to function effectively.

  • Concentrated NaOH: A high concentration of the base in the aqueous phase drives the deprotonation of the phenol.

  • TBAB: The lipophilic tetrabutyl groups of the cation allow it to transport the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides.[2][3]

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide TBA_Phenoxide_aq Q⁺Ar-O⁻ Phenoxide->TBA_Phenoxide_aq Ion Exchange TBAB_aq Q⁺Br⁻ TBAB_aq->TBA_Phenoxide_aq TBA_Phenoxide_org Q⁺Ar-O⁻ TBA_Phenoxide_aq->TBA_Phenoxide_org Phase Transfer AlkylHalide Br-R-Br Product Ar-O-R-Br AlkylHalide->Product TBAB_org Q⁺Br⁻ Product->TBAB_org Catalyst Regeneration TBAB_org->TBAB_aq Phase Transfer TBA_Phenoxide_org->Product SN2 Reaction caption PTC Workflow for Williamson Ether Synthesis

Caption: Workflow of Phase-Transfer Catalysis.

Ionic Liquids (ILs) as Catalysts and Solvents

Ionic liquids, being salts with low melting points, can act as both the solvent and catalyst, offering a "green" alternative due to their negligible vapor pressure.[6] Imidazolium-based ionic liquids have shown promise in promoting Williamson ether synthesis.[14]

Experimental Protocol: Synthesis in [BMIM][BF4]
  • In a sealed reaction vessel, combine 2-chloro-5-methylphenol (1 equivalent), powdered potassium hydroxide (2 equivalents), and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) (5 volumes).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60 °C and stir until the reaction is complete as monitored by TLC or GC.

  • After cooling to room temperature, extract the product with diethyl ether (3 x 10 volumes).

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The remaining ionic liquid can be washed with water (if immiscible) and dried under high vacuum for reuse.

Causality Behind Experimental Choices:
  • [BMIM][BF4]: This ionic liquid provides a polar reaction medium that can enhance the rate of SN2 reactions. Its non-coordinating nature leaves the phenoxide anion highly nucleophilic.

  • Powdered KOH: Using a solid base in the ionic liquid creates a heterogeneous system where the deprotonation occurs at the solid-liquid interface.

  • Product Extraction: The use of a nonpolar solvent like diethyl ether is crucial for separating the organic product from the non-volatile ionic liquid.[7]

Solid-Supported Catalysts

The use of solid-supported catalysts offers advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry. Various materials, including polymers and silica, can be functionalized to act as catalysts.[15][16]

Experimental Protocol: Synthesis using a Polymer-Supported Quaternary Ammonium Salt
  • Swell the polymer-supported quaternary ammonium salt (e.g., Amberlyst A-26, hydroxide form) (2 equivalents) in a suitable solvent like THF.

  • Add a solution of 2-chloro-5-methylphenol (1 equivalent) in THF to the swollen resin.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the polymer-bound phenoxide.

  • Add 1,2-dibromoethane (1.2 equivalents) and heat the reaction to reflux.

  • Monitor the reaction by analyzing aliquots of the liquid phase.

  • Upon completion, filter the reaction mixture to separate the catalyst.

  • Wash the resin with THF and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The recovered catalyst can be regenerated by washing with a basic solution and then with water and solvent before being reused.

Causality Behind Experimental Choices:
  • Polymer Support: The solid support allows for easy separation of the catalyst from the reaction mixture by simple filtration, simplifying the workup procedure.

  • Swelling the Resin: Swelling the polymer support in an appropriate solvent is necessary to expose the catalytic sites within the polymer matrix.

  • Catalyst Regeneration: The ability to regenerate and reuse the catalyst is a key advantage of this method, although potential leaching of the active sites should be monitored.[10]

SolidSupport_Workflow Start Start: Reactants & Solvent Mix Mix with Solid-Supported Catalyst Start->Mix React Reaction at Elevated Temperature Mix->React Filter Filter to Separate Catalyst React->Filter Product_Isolation Product Isolation from Filtrate Filter->Product_Isolation Catalyst_Regen Catalyst Regeneration Filter->Catalyst_Regen End End: Purified Product Product_Isolation->End Reuse Reuse Catalyst Catalyst_Regen->Reuse Reuse->Mix caption Workflow for Solid-Supported Catalysis

Caption: Workflow for Solid-Supported Catalysis.

Comparison of Alternative Catalytic Systems

Catalyst System Advantages Disadvantages Typical Reaction Conditions
Phase-Transfer Catalyst (e.g., TBAB) - High reaction rates- Mild reaction conditions- Cost-effective- Requires biphasic system- Catalyst separation can be challenging- Potential for emulsion formation60-100 °C, 1-8 hours, aqueous base/organic solvent[17]
Ionic Liquid (e.g., [BMIM][BF4]) - "Green" solvent- Can enhance reaction rates- Catalyst is recyclable- High cost- Product extraction can be difficult- Viscosity can be an issueRoom temperature to 80 °C, high yields[6]
Solid-Supported Catalyst - Easy catalyst separation and recycling- Simplified product workup- Potential for catalyst leaching- Lower reaction rates compared to homogeneous systems- Mass transfer limitationsRefluxing solvent, requires catalyst swelling and regeneration

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • ResearchGate. Solid acid catalysed ortho-alkylation of phenols with simple and short... [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • ResearchGate. Williamson reaction in ionic liquids. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • MDPI. Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. [Link]

  • ResearchGate. Phenol Alkylation with 1-Octene on Solid Acid Catalysts | Request PDF. [Link]

  • Royal Society of Chemistry. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. [Link]

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Technical Support Center: Overcoming Reactivity Challenges with 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene (CAS 910032-21-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered with this versatile, yet sometimes challenging, chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve your desired synthetic outcomes.

Understanding the Reactivity Landscape

This compound possesses two primary reactive sites: the aliphatic bromine on the ethoxy side chain and the aromatic chlorine on the benzene ring. The bromo group is susceptible to nucleophilic substitution (SN2) reactions, while the chloro group can participate in palladium-catalyzed cross-coupling reactions.[1] However, the electronic and steric environment of the molecule can often lead to poor reactivity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Reactions at the Bromoethoxy Side Chain

Question 1: I am observing low to no conversion in my Williamson ether synthesis when using a bulky alkoxide with this compound. What is causing this, and how can I improve my yield?

Answer:

This is a classic case of steric hindrance impeding an SN2 reaction. The Williamson ether synthesis relies on the backside attack of a nucleophile (the alkoxide) on the carbon atom bearing the leaving group (bromide).[2][3]

Causality: The chloro and methyl groups on the aromatic ring, ortho and meta to the bromoethoxy group respectively, create a sterically congested environment. A bulky nucleophile will struggle to access the electrophilic carbon, leading to a slow or non-existent reaction.[4][5] Furthermore, alkoxides are strong bases, and with hindered substrates, the E2 elimination pathway can become a significant competing side reaction, leading to the formation of an undesired vinyl ether.[4]

Troubleshooting Protocol:

  • Assess Nucleophile Steric Bulk: If possible, opt for a less sterically hindered nucleophile.[4]

  • Employ a Phase-Transfer Catalyst (PTC): For reactions involving a solid or aqueous nucleophile and an organic solvent, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the nucleophile into the organic phase, increasing its effective concentration and reactivity.[6][7][8] This often allows for milder reaction conditions, which can favor the SN2 pathway over E2.[9]

  • Optimize Solvent Choice: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive anion, which can enhance the rate of the SN2 reaction.[4]

  • Control Reaction Temperature: Lowering the reaction temperature can help to favor the substitution reaction over elimination, as elimination reactions typically have a higher activation energy.[4]

ParameterStandard ConditionOptimized Condition for Bulky Nucleophile
Nucleophile Bulky AlkoxideLess Hindered Alkoxide (if possible)
Catalyst NoneTetrabutylammonium Bromide (TBAB, 0.1 eq.)
Solvent TolueneDMF or DMSO
Temperature 80-100 °C50-70 °C (monitor for completion)

Logical Workflow for Williamson Ether Synthesis Optimization:

start Low Yield in Williamson Ether Synthesis check_sterics Is the alkoxide sterically hindered? start->check_sterics ptc Introduce Phase-Transfer Catalyst (e.g., TBAB) check_sterics->ptc Yes solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_sterics->solvent No ptc->solvent temp Lower Reaction Temperature solvent->temp success Improved Yield temp->success Reaction improves failure Re-evaluate Synthetic Strategy temp->failure No improvement start Poor Suzuki Coupling Reactivity ligand_check Using a bulky, electron-rich ligand? (e.g., SPhos, IPr) start->ligand_check upgrade_ligand Switch to a modern biarylphosphine or NHC ligand ligand_check->upgrade_ligand No base_check Is the base strong enough? (K₃PO₄, Cs₂CO₃) ligand_check->base_check Yes upgrade_ligand->base_check upgrade_base Use a stronger, non-aqueous base base_check->upgrade_base No temp_check Consider microwave irradiation to reduce reaction time base_check->temp_check Yes upgrade_base->temp_check success Successful Coupling temp_check->success

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

Question 3: I am attempting a Buchwald-Hartwig amination and observing very low product formation. What are the key parameters to optimize for this C-N bond formation?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this electron-rich, sterically hindered aryl chloride is challenging and highly dependent on the catalyst system. [10][11]The choice of ligand, base, and solvent are all crucial for a successful transformation. [12][13] Causality: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. Each of these steps is influenced by the steric and electronic properties of the ligand and the strength of the base. [14]For a substrate like this compound, a catalyst system that promotes both a fast oxidative addition and a facile reductive elimination is necessary to outcompete catalyst decomposition and other side reactions.

Troubleshooting Protocol:

  • Select the Right Ligand Generation: The development of the Buchwald-Hartwig amination has seen several "generations" of ligands. For this substrate, you will need a modern, bulky biarylphosphine ligand. BrettPhos and RuPhos are excellent candidates for this type of transformation. [14][15]2. Base Selection is Non-Negotiable: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice.

  • Solvent and Temperature: Anhydrous toluene or dioxane are typical solvents. The reaction may require elevated temperatures (80-110 °C), but careful monitoring is needed to prevent degradation of the starting material or catalyst.

  • Consider the Nucleophile: Primary amines are generally more reactive than secondary amines. If you are using a secondary amine, you may need a more specialized ligand and longer reaction times.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2 mol%), the bulky phosphine ligand (if not using a pre-catalyst, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Proceed with aqueous workup and purification.

References

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.International Journal of Innovative Research in Science, Engineering and Technology.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.The Journal of Organic Chemistry.
  • NUCLEOPHILIC SUBSTITUTION REACTION.St.
  • Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes.Globe Thesis.
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  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex...
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.SpringerLink.
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  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.Organic Letters.
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  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions...MDPI.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides...Who we serve.
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  • 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene.Benchchem.

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Validation & Comparative

Confirming the Regiochemistry of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene: A 2D NMR Guided Tour

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Structural Elucidation

In the synthesis of substituted aromatic compounds, the precise arrangement of functional groups is paramount. Ambiguous regiochemistry can lead to downstream synthetic failures, misinterpreted biological data, and ultimately, compromised research outcomes. This guide provides an in-depth, practical walkthrough for confirming the structure of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a compound with the potential for isomeric confusion. We will demonstrate how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments provides an irrefutable, self-validating system for structural assignment, far surpassing the limitations of one-dimensional techniques alone.

For drug development professionals and researchers in the chemical sciences, this guide will not only offer a solution for this specific molecule but also a strategic framework for approaching similar structural challenges. We will delve into the "why" behind experimental choices, offering field-proven insights into the power of modern NMR spectroscopy.

The Challenge: Differentiating Isomers

The synthesis of this compound could potentially yield other isomers, such as 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene or 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene. While 1D ¹H and ¹³C NMR can provide initial clues, overlapping signals and the inability to definitively assign through-bond correlations can leave room for doubt. This is where the power of 2D NMR becomes indispensable.[1][2][3]

The 2D NMR Solution: A Multi-faceted Approach

A combination of 2D NMR experiments, namely COSY, HSQC, and HMBC, allows for a comprehensive and unambiguous determination of the molecular structure.[3][4][5] Each experiment provides a unique piece of the puzzle, and together they form a robust, cross-validated dataset.

Experimental Workflow: A Step-by-Step Protocol

A logical and efficient workflow is crucial for successful structure elucidation. The following protocol outlines the key steps from sample preparation to data interpretation.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.

  • The concentration should be sufficient to obtain good signal-to-noise in a reasonable timeframe, especially for less sensitive experiments like HMBC.[6]

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess the sample purity and identify the proton signals.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

3. 2D NMR Acquisition:

  • Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.[1][6]

  • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.[3][6][7]

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to probe long-range (2-3 bond) correlations between protons and carbons.[6][7]

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation dissolve Dissolve Compound in CDCl₃ filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C) filter->one_d cosy 2D COSY one_d->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc interpretation Spectral Interpretation hmbc->interpretation structure Final Structure Confirmation interpretation->structure hmbc_correlations cluster_aromatic Aromatic Ring cluster_ethoxy Bromoethoxy Chain C1 C1 (Cl) C2 C2 (O) C3 C3-H3 C4 C4 (CH3) C5 C5-H5 C6 C6-H6 C7 C7-H C8 C8-H (Br) C9 C9-H (CH3) H3 H3 H3->C1 2J H3->C2 3J H3->C5 3J H6 H6 H6->C2 2J H6->C4 3J H7 H7 H7->C2 2J H9 H9 H9->C3 3J H9->C4 2J H9->C5 3J

Caption: Key HMBC correlations confirming the structure of this compound.

Key HMBC Correlations for Structural Confirmation:

  • Placement of the Bromoethoxy Group: The protons of the O-CH₂ group (H7 at 4.30 ppm) will show a crucial correlation to the quaternary carbon C2 (152.0 ppm). This ³JCH coupling confirms that the bromoethoxy group is attached to C2.

  • Placement of the Chlorine Atom: The aromatic proton H6 (6.85 ppm) will show a correlation to the carbon bearing the chlorine, C1 (125.0 ppm) (a ³JCH coupling), and to the oxygen-bearing carbon, C2 (152.0 ppm) (a ²JCH coupling). The proton H3 (7.25 ppm) will also show a correlation to C1. These correlations definitively place the chlorine at the C1 position, adjacent to the bromoethoxy group.

  • Placement of the Methyl Group: The methyl protons (H9 at 2.35 ppm) will show correlations to C4 (135.0 ppm) (a ²JCH coupling) and to C3 (130.5 ppm) and C5 (128.0 ppm) (³JCH couplings). This confirms the methyl group is attached to C4.

By systematically analyzing these through-bond correlations, the connectivity of the entire molecule can be pieced together with a high degree of confidence, leaving no ambiguity about the substitution pattern on the benzene ring.

Comparison with Alternative Methods

While 2D NMR is the gold standard for this type of structural elucidation, it is worth considering other analytical techniques and their limitations in this context.

Table 2: Comparison of Structural Elucidation Techniques

Technique Strengths Limitations for this Application
1D NMR (¹H, ¹³C) Provides initial information on functional groups and proton/carbon environments. [8]Overlapping signals in the aromatic region can make definitive assignment difficult. Does not directly show connectivity between atoms.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition. [9][10]Fragmentation patterns can provide some structural clues.Fragmentation patterns for isomers can be very similar, making it difficult to distinguish between them.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., C-O ether linkage, aromatic C-H). [9][10]Provides no information on the connectivity or relative positions of functional groups.
X-ray Crystallography Provides an absolute and unambiguous 3D structure.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The compound may not be crystalline.

As the table illustrates, while other techniques provide valuable information, only 2D NMR offers a complete picture of the molecular connectivity in the solution state, which is often the most relevant for subsequent applications.

Conclusion

The structural confirmation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical research. The synergistic use of COSY, HSQC, and HMBC experiments provides a self-validating framework for piecing together the molecular puzzle, moving from proton-proton proximities to direct proton-carbon attachments, and finally to the long-range correlations that define the complete molecular skeleton. For researchers and professionals in drug development and related fields, mastering the interpretation of these experiments is not just a valuable skill but a prerequisite for ensuring the scientific integrity and success of their work.

References

  • Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020, December 30). PubMed Central. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. [Link]

  • Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016, December 20). ResearchGate. [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2025, October 5). YouTube. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

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Comparative analysis of different synthetic routes to 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules with precision and efficiency is paramount. The compound 2-(2-bromoethoxy)-1-chloro-4-methylbenzene serves as a valuable intermediate in the development of various novel compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform strategic decisions in research and development.

Introduction to this compound

This compound is a substituted aromatic ether containing both chloro and bromo functionalities. This unique combination of reactive sites makes it a versatile building block for the synthesis of more complex molecules through various cross-coupling and substitution reactions. Its structural features are of interest in the design of new pharmaceutical agents and functional materials. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for its practical application.

Synthetic Strategies: An Overview

The formation of the ether linkage is the central challenge in the synthesis of this compound. This guide will explore three primary synthetic strategies:

  • Williamson Ether Synthesis: A classic and widely used method for the formation of ethers from an alkoxide and an alkyl halide.

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of aryl ethers.

  • Mitsunobu Reaction: A redox-condensation reaction that allows for the formation of ethers with inversion of stereochemistry.

  • Two-Step Synthesis via a Hydroxy Intermediate: An approach involving the initial formation of a hydroxyethoxy-substituted arene followed by bromination.

Each of these routes will be analyzed based on their reaction mechanisms, experimental feasibility, yields, and overall advantages and disadvantages.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, where a nucleophilic alkoxide or phenoxide ion displaces a halide from a primary alkyl halide.[1]

Reaction Scheme:

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol:

A robust protocol for the mono-alkylation of a phenol with 1,2-dibromoethane has been reported and can be adapted for the synthesis of the target molecule.[2]

  • Deprotonation: To a solution of 2-chloro-5-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 10 minutes. Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture at reflux for 12 hours.

  • Work-up: After cooling, evaporate the acetone. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by silica gel column chromatography.

A reported yield for a similar mono-alkylation of a phenol with 1,2-dibromoethane using this method is approximately 40%.[2]

Phase-Transfer Catalysis (PTC) Variation:

To improve the reaction efficiency, particularly when using aqueous bases, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed. The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the alkyl halide is present, thereby accelerating the reaction.[3]

Advantages and Disadvantages:
Advantages Disadvantages
Well-established and reliable method.Moderate yields are common.
Readily available and relatively inexpensive starting materials.Long reaction times may be required.
Can be adapted for large-scale synthesis.Potential for side reactions, such as elimination with secondary or tertiary alkyl halides (not a major concern with 1,2-dibromoethane).

Route 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol or phenol to form an aryl ether. This method is particularly useful for the synthesis of diaryl ethers but can also be applied to the formation of alkyl aryl ethers.[4]

Reaction Scheme:

Caption: A possible Ullmann condensation approach.

Conceptual Protocol:

A direct Ullmann-type coupling of 2-chloro-5-methylphenol with 2-bromoethanol would be a plausible route.

  • Reaction Setup: A mixture of 2-chloro-5-methylphenol, 2-bromoethanol, a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP) is prepared.

  • Reaction: The mixture is heated at elevated temperatures (typically >150 °C) for several hours.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

Advantages and Disadvantages:
Advantages Disadvantages
Can be effective for the synthesis of sterically hindered ethers.Requires high reaction temperatures.
Tolerant of a wide range of functional groups.Stoichiometric amounts of copper were traditionally required, though catalytic versions are now common.
The use of expensive and high-boiling point solvents can complicate purification.
Potential for catalyst poisoning and difficult removal of copper impurities.

Route 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon. The reaction involves the activation of an alcohol with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by a pronucleophile (in this case, the phenol).[5]

Reaction Scheme:

Caption: The Mitsunobu reaction for ether synthesis.

Conceptual Protocol:
  • Reaction Setup: To a solution of 2-chloro-5-methylphenol, 2-bromoethanol, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, a solution of DEAD or DIAD is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography to separate the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Note: While conceptually sound, the Mitsunobu reaction can be sensitive to steric hindrance and the acidity of the phenolic proton. Optimization of reaction conditions would be necessary.

Advantages and Disadvantages:
Advantages Disadvantages
Mild reaction conditions.Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and reduced azodicarboxylate) that can be difficult to remove.
High degree of stereochemical control (inversion of configuration at the alcohol).The reagents (DEAD/DIAD and PPh₃) are relatively expensive.
Generally high yields for unhindered substrates.The azodicarboxylates are hazardous and potentially explosive.

Route 4: Two-Step Synthesis via a Hydroxy Intermediate

This strategy involves the initial synthesis of 2-(2-hydroxyethoxy)-1-chloro-4-methylbenzene, followed by a subsequent bromination step to yield the final product.

Reaction Scheme:

Caption: Two-step synthesis involving a hydroxy intermediate.

Conceptual Protocol:

Step 1: Synthesis of the Hydroxy Intermediate

This can be achieved via a Williamson ether synthesis using an appropriate C2-synthon like 2-chloroethanol or ethylene carbonate. A patent describes a similar synthesis of 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene with a reported yield of around 75%.[6]

Step 2: Bromination of the Hydroxy Intermediate

The resulting alcohol can be converted to the corresponding bromide using standard brominating agents such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a combination of carbon tetrabromide and triphenylphosphine (Appel reaction).

Advantages and Disadvantages:
Advantages Disadvantages
May offer higher overall yields by optimizing each step individually.A two-step process is inherently less efficient in terms of time and resources.
Avoids the use of 1,2-dibromoethane, which is a suspected carcinogen.Introduces an additional purification step.
The hydroxy intermediate may be easier to purify than the final bromo-compound.Requires the handling of potentially hazardous brominating agents.

Comparative Analysis

FeatureWilliamson Ether SynthesisUllmann CondensationMitsunobu ReactionTwo-Step Synthesis
Reaction Conditions Moderate (reflux in acetone)Harsh (high temperatures)Mild (0 °C to RT)Moderate to Mild
Typical Yields Moderate (~40%)[2]Variable, often moderate to goodGood to excellent for suitable substratesPotentially high overall yield
Reagent Cost Low to moderateModerate to high (catalyst)High (DEAD/DIAD, PPh₃)Moderate
Scalability GoodModeratePoor due to cost and byproduct removalGood
Byproducts Inorganic saltsCopper saltsTriphenylphosphine oxide, reduced azodicarboxylateVaries with brominating agent
Safety Concerns Flammable solventsHigh temperatures, heavy metal catalystHazardous/explosive reagentsHazardous brominating agents
Stereochemistry S(_N)2 inversion at alkyl halideNot applicableInversion at alcoholNot applicable

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the research or development project, including scale, cost, and available equipment.

  • For laboratory-scale synthesis where cost is a secondary concern and mild conditions are preferred, the Mitsunobu reaction could offer high yields, provided the byproducts can be efficiently removed.

  • For large-scale production , the Williamson ether synthesis , particularly with the aid of phase-transfer catalysis, represents the most economically viable and scalable option, despite potentially lower yields that may be improved through process optimization.

  • The Ullmann condensation may be considered if other methods fail, especially for sterically demanding analogues, but the harsh conditions and catalyst removal are significant drawbacks.

  • The two-step synthesis offers a viable alternative that avoids the use of 1,2-dibromoethane and may lead to higher overall yields, making it an attractive option for both lab-scale and larger-scale preparations if the two-step process is not a logistical hindrance.

Ultimately, a preliminary experimental screening of the Williamson ether synthesis (with and without PTC) and the two-step synthesis would be a prudent approach to identify the most efficient and practical route for the desired application.

References

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages. [Link]

  • Williamson Ether Synthesis - Utah Tech University. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Williamson Ether Synthesis. University of Richmond. [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis; Wiley, 2005.
  • Fuhrmann, E.; Talbiersky, J. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev.2005, 9 (2), 206–211.
  • Herriott, A. W.; Picker, D. An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Lett.1975, 16 (18), 1511–1514.
  • Mandal, S.; et al. Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Adv.2018, 8, 23485-23506.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages, 2007.
  • Williamson Ether Synthesis - Utah Tech University.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Williamson Ether Synthesis. University of Richmond.
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Fuhrmann, E.; Talbiersky, J. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev.2005, 9 (2), 206–211.
  • Herriott, A. W.; Picker, D. An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Lett.1975, 16 (18), 1511–1514.
  • Mandal, S.; et al. Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Adv.2018, 8, 23485-23506.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
  • CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. Molbank2018, 2018(4), M1013.
  • Fuhrmann, E.; Talbiersky, J. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev.2005, 9 (2), 206–211.
  • Sampey, J. R.; et al. The Side-Chain Bromination of Certain Substituted Toluenes. J. Am. Chem. Soc.1940, 62 (7), 1839–1840.
  • 2-Chloro-5-methylphenol. PubChem. [Link]

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A Comparative Guide to Alternative Reagents for the Ethoxybromination of 2-chloro-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative reagents for the selective bromination of 2-chloro-5-methylphenol, a critical first step in a two-part ethoxybromination synthesis. We will delve into the mechanistic rationale behind reagent selection, compare performance based on experimental data, and provide actionable protocols for researchers in synthetic chemistry and drug development. Our focus is on balancing reaction efficiency with modern demands for safer, more sustainable laboratory practices.

Introduction: The Synthetic Challenge

The synthesis of halogenated and ether-functionalized aromatic compounds is a cornerstone of medicinal chemistry and materials science. The target structure, derived from the ethoxybromination of 2-chloro-5-methylphenol, represents a valuable scaffold. The term "ethoxybromination" in this context refers to a two-step synthetic sequence:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the phenol ring.

  • Williamson Ether Synthesis: Conversion of the phenolic hydroxyl group to an ethoxy group.

The primary challenge lies in the first step: achieving high regioselectivity in the bromination of a polysubstituted phenol. The choice of brominating agent is paramount, as it directly impacts yield, purity, safety, and environmental footprint. While molecular bromine (Br₂) is the traditional reagent, its high toxicity, corrosiveness, and tendency to cause over-bromination necessitate the exploration of superior alternatives.[1] This guide will compare the performance of these modern reagents against the classical approach.

Regioselectivity Analysis: Predicting the Site of Bromination

The substitution pattern on the 2-chloro-5-methylphenol ring dictates the position of electrophilic attack. The directing effects of the existing substituents are as follows:

  • Hydroxyl (-OH): A powerful activating group and a strong ortho, para-director.[2]

  • Methyl (-CH₃): An activating group and an ortho, para-director.

  • Chloro (-Cl): A deactivating group, yet an ortho, para-director due to lone pair resonance.

The hydroxyl group is the dominant activating force, making the positions ortho and para to it the most nucleophilic. The para position (C4) is sterically accessible and electronically favored, making it the most probable site for bromination.

G start Start: 2-chloro-5-methylphenol in Acetonitrile dissolve Dissolve Substrate (1.0 eq) in CH3CN under N2 atmosphere. start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_nbs Add NBS (1.05 eq) portion-wise over 15 min. cool->add_nbs react Stir at 0 °C to RT Monitor by TLC (Typically 1-3 hours) add_nbs->react quench Quench Reaction with aq. Na2S2O3 react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry over Na2SO4 Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica Gel) concentrate->purify end Product: 4-Bromo-2-chloro-5-methylphenol purify->end

Caption: Experimental workflow for the bromination of 2-chloro-5-methylphenol using NBS.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-methylphenol (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-bromo-2-chloro-5-methylphenol.

Protocol 2: Green Bromination using NaBr/NaBrO₃

This protocol leverages an environmentally benign in situ generation method.

Methodology:

  • Setup: In a round-bottom flask, dissolve 2-chloro-5-methylphenol (1.0 eq), sodium bromide (NaBr, 1.7 eq), and sodium bromate (NaBrO₃, 0.34 eq) in a mixture of water and acetonitrile (1:1 v/v).

  • Acidification: Cool the mixture to 0 °C and slowly add 2M hydrochloric acid (HCl) dropwise via an addition funnel over 30 minutes. A yellow-orange color indicates the formation of bromine.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Upon completion, quench with a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the color dissipates.

  • Extraction, Washing, and Purification: Follow steps 6-9 as described in Protocol 5.1.

Protocol 3: Etherification to Final Product

This protocol completes the ethoxybromination sequence.

Methodology:

  • Setup: To a solution of 4-bromo-2-chloro-5-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add ethyl iodide (CH₃CH₂I, 1.5 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into cold water.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final ethoxybrominated product.

Conclusion and Recommendations

For the critical bromination of 2-chloro-5-methylphenol, traditional methods using molecular bromine should be avoided due to significant safety and selectivity issues.

  • N-Bromosuccinimide (NBS) stands out as the most reliable and well-established alternative, offering excellent control for achieving high yields of the desired mono-brominated product. It represents a robust choice for both small-scale and process chemistry applications.

  • Green in situ generation methods , particularly the NaBr/NaBrO₃ system , are highly recommended for laboratories prioritizing sustainability and safety. These methods eliminate the need to handle hazardous reagents while delivering comparable, if not superior, results in terms of yield and control.

The choice between these superior alternatives will depend on specific laboratory priorities, including scale, cost, and environmental policy. However, both NBS and the bromide/bromate system represent a significant advancement over the use of elemental bromine for this transformation.

References

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link] [3]2. Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. Available at: [Link] [4]3. Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475. Available at: [Link] 4. Jalali, E. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University, Masters Theses & Specialist Projects. Paper 3081. Available at: [Link] [5]5. Song, A., et al. (2020). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. Synthetic Communications, 50(4), 516-525. Available at: [Link] [6]6. Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube. Available at: [Link] [7]7. Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2143. Available at: [Link] 8. Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link] [2]10. IntechOpen. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Available at: [Link] [8]11. ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Available at: [Link] [1]12. Chemistry Student. (2022). Bromination of Phenol (A-Level Chemistry). YouTube. Available at: [Link] [9]13. Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Available at: [Link] [10]14. Martínez, R., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17359-17366. Available at: [Link] [11]15. Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Available at: [Link] [12]18. ResearchGate. (2025). Bromination of Phenols by Means of Bromide-Bromate Solution. Available at: [Link] [13]22. ResearchGate. (2025). Sodium Bromate: An Eco-Friendly Brominating and Oxidizing Reagent. Available at: [Link]

Sources

Navigating the Synthesis of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene: A Comparative Guide to Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene is a valuable building block, and its synthesis, primarily through the Williamson ether synthesis, is highly dependent on the chosen catalytic system. This guide provides an in-depth comparison of various catalysts, drawing upon experimental evidence from related syntheses to inform the selection of the most effective approach. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of this compound is achieved by the nucleophilic substitution of 1,2-dibromoethane with the phenoxide of 2-chloro-4-methylphenol. The efficacy of this reaction hinges on the choice of base to generate the phenoxide and, in many cases, a phase-transfer catalyst (PTC) to facilitate the reaction between two immiscible phases.

The Cornerstone of Synthesis: Understanding the Williamson Ether Reaction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether linkage. For the synthesis of this compound, the reaction is as follows:

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-chloro-4-methylphenol 2-chloro-4-methylphenol phenoxide 2-chloro-4-methylphenoxide 2-chloro-4-methylphenol->phenoxide Base (e.g., NaOH, K2CO3) 1,2-dibromoethane 1,2-dibromoethane product This compound phenoxide->product + 1,2-dibromoethane Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ Phenol ArOH Phenoxide ArO⁻Na⁺ Phenol->Phenoxide Deprotonation PTC_Cl Q⁺Cl⁻ RBr Br-CH₂-CH₂-Br Product Ar-O-CH₂-CH₂-Br PTC_Phenoxide Q⁺ArO⁻ PTC_Phenoxide->Product + RBr PhenoxidePTC_Cl PhenoxidePTC_Cl PhenoxidePTC_Cl->PTC_Phenoxide Ion Exchange

Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.

The structure of the quaternary ammonium salt, such as the length of the alkyl chains, can influence its efficacy. [1][2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using different catalytic systems. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Homogeneous Synthesis using Sodium Hydride

Rationale: This method is often used in laboratory settings to achieve high yields by ensuring the complete conversion of the phenol to its more reactive phenoxide form in a single phase.

Materials:

  • 2-chloro-4-methylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-dibromoethane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-chloro-4-methylphenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Biphasic Synthesis using NaOH and a Phase-Transfer Catalyst

Rationale: This protocol is more amenable to industrial scale-up due to the use of a less hazardous base and a two-phase system that can simplify work-up.

Materials:

  • 2-chloro-4-methylphenol

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • 1,2-dibromoethane

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-4-methylphenol (1.0 eq) and TBAB (0.05 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 eq in water).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring.

  • Add 1,2-dibromoethane (1.5 eq) dropwise over 30 minutes.

  • Continue to stir vigorously at reflux for 6-8 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Conclusion

The synthesis of this compound via the Williamson ether synthesis offers several catalytic pathways. For laboratory-scale synthesis where high yield is the primary goal, a homogeneous system with a strong base like sodium hydride in an aprotic polar solvent is a reliable choice. For larger-scale and industrial applications, a biphasic system employing an inexpensive base such as sodium hydroxide in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide presents a more practical and economical approach. The choice of solvent can also play a crucial role in maximizing the desired O-alkylation product. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and optimize the catalytic system best suited for their specific needs, ensuring an efficient and successful synthesis.

References

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Gonzalez-de-la-Fuente, M. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

  • Li, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36731-36743. Retrieved from [Link]

  • U.S. Patent No. US20160280619A1. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(03), 124-137. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Bhongale, P. V., Joshi, S., & Mali, N. (2022). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Cinquini, M., et al. (n.d.).
  • MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • MDPI. (n.d.). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Quaternary Alkylammonium Salts as Cleaning and Disinfectant Agents.
  • CN Patent No. 103896752. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • WIPO Patent No. WO2015063726A1. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Semantic Scholar. (2013).
  • OUCI. (2012). A Comparative Study of 4-Methylphenol Hydrodeoxygenation Over High Surface Area MoP and Ni2P.
  • MDPI. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Cambridge Open Engage. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized vs. Commercial 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4] Impurities, even at trace levels, can introduce unforeseen variables, lead to deleterious side effects, or derail a promising synthetic pathway.[2][4] This guide provides an in-depth comparative analysis of in-house synthesized 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene against commercially available standards. As a versatile halogenated aromatic ether, this compound serves as a valuable building block in medicinal chemistry, making the rigorous assessment of its purity profile a critical endeavor.[5]

This document outlines the complete workflow, from synthesis and purification to a multi-pronged analytical approach for purity determination. We will delve into the causality behind our experimental choices and present a transparent, data-driven comparison to empower researchers with the insights needed to make informed decisions about sourcing this crucial intermediate.

Synthesis and Purification: A Controlled Approach

To establish a baseline for comparison, this compound was synthesized in-house. The chosen method is a modified Williamson ether synthesis, selected for its reliability and the relatively straightforward purification of the resulting product.

The synthetic pathway begins with the reaction of 2-chloro-5-methylphenol with an excess of 1,2-dibromoethane under basic conditions. The use of excess 1,2-dibromoethane is a strategic choice to minimize the formation of the dimeric diether byproduct. Potassium carbonate serves as a mild base to deprotonate the phenol, facilitating the nucleophilic attack on the dibromoethane.

In-House Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Final Purification s1 Reactants: 2-chloro-5-methylphenol 1,2-dibromoethane (excess) K₂CO₃ in Acetone s2 Reflux Reaction (6-8 hours) s1->s2 Williamson Ether Synthesis w1 Filter K₂CO₃ & Evaporate Acetone s2->w1 w2 Dissolve in Ethyl Acetate w1->w2 w3 Wash with 1M NaOH (aq) (Removes unreacted phenol) w2->w3 w4 Wash with Brine (Removes residual water) w3->w4 w5 Dry over Na₂SO₄ w4->w5 w6 Evaporate Solvent w5->w6 p1 Crude Product w6->p1 p2 Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate gradient) p1->p2 p3 Collect Fractions (Monitored by TLC) p2->p3 p4 Evaporate Solvent p3->p4 p5 High-Purity Synthesized Product p4->p5

Caption: Workflow for the synthesis and purification of this compound.

The crude product obtained after the initial work-up was purified by column chromatography on silica gel.[5][6] This step is crucial for removing unreacted starting materials and any byproducts, ensuring a high-purity final compound for analysis. The purified material was then characterized to confirm its identity and subjected to the same rigorous purity analysis as the commercial samples.

Analytical Strategy for Purity Benchmarking

A multi-technique approach is essential for a comprehensive purity assessment, as no single method can provide a complete picture.[7][8] Our strategy integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation and impurity identification.

Comparative Analytical Workflow

cluster_samples Sample Sources cluster_analysis Analytical Techniques cluster_results Data Evaluation s_in In-House Synthesized Product a_hplc HPLC (Quantitative Purity) s_in->a_hplc a_gcms GC-MS (Volatile Impurities) s_in->a_gcms a_nmr ¹H & ¹³C NMR (Structural Confirmation) s_in->a_nmr a_ftir FT-IR (Functional Group ID) s_in->a_ftir s_c1 Commercial Standard A s_c1->a_hplc s_c1->a_gcms s_c1->a_nmr s_c1->a_ftir s_c2 Commercial Standard B s_c2->a_hplc s_c2->a_gcms s_c2->a_nmr s_c2->a_ftir r_table Comparative Data Table (Purity %, Impurity Profile) a_hplc->r_table a_gcms->r_table a_nmr->r_table a_ftir->r_table r_analysis Benchmarking Analysis r_table->r_analysis

Caption: The multi-technique workflow for comparative purity analysis.

Experimental Protocols

The following are detailed protocols for the analytical methods used in this study. These methods were applied consistently across the synthesized product and all commercial standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the main component by area percentage.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution was chosen to ensure the separation of potential impurities with different polarities.[9]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-15 min: 50% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% B to 50% B

    • 21-25 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were accurately weighed (approx. 1 mg/mL) and dissolved in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis or as degradation products.[10][11][12][13]

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Samples were diluted to approximately 100 µg/mL in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and is highly effective for identifying structurally related impurities.[14][15][16]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Approximately 10-15 mg of each sample was dissolved in 0.6 mL of CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups and to create a spectral fingerprint for comparison.

  • Instrumentation: Thermo Scientific Nicolet iS5 FT-IR Spectrometer with an iD7 ATR accessory.

  • Method: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Sample Preparation: A small amount of the liquid sample was applied directly to the ATR crystal.

Comparative Data and Analysis

The synthesized product and two commercial standards (A and B) were analyzed using the protocols described above. The key quantitative results are summarized below.

Parameter In-House Synthesized Commercial Standard A Commercial Standard B
Appearance Colorless OilColorless OilPale Yellow Oil
HPLC Purity (% Area) 99.81%99.53%98.72%
GC-MS Total Impurities 0.15%0.38%1.15%
Major Impurity (GC-MS) 2-Chloro-5-methylphenol (0.08%)2-Chloro-5-methylphenol (0.21%)Bis(2-chloro-5-methylphenyl) ether (0.65%)
¹H NMR Confirmation Conforms to structureConforms to structureConforms, minor unidentified signals
FT-IR Fingerprint Consistent with structureConsistent with structureConsistent, minor shoulder peaks
Discussion of Results

The data reveals a significant variance in purity among the tested samples.

  • Purity: The in-house synthesized material demonstrated the highest purity at 99.81% by HPLC, surpassing both commercial standards. This is attributed to the meticulous multi-step purification protocol, particularly the optimized column chromatography step.

  • Impurity Profile: GC-MS analysis provided critical insights into the nature of the impurities.[10][13] The primary impurity in both the synthesized batch and Commercial Standard A was the unreacted starting material, 2-chloro-5-methylphenol. However, its level was substantially lower in the in-house product. Commercial Standard B contained a significant amount of a dimeric ether byproduct, suggesting a less optimized synthesis or purification process by the manufacturer.

  • Spectroscopic Consistency: While ¹H NMR confirmed the primary structure for all samples, minor unidentifiable signals were present in the spectrum of Commercial Standard B, corroborating the lower purity observed in the chromatographic analyses.[17] FT-IR spectra were largely consistent, though subtle differences in the fingerprint region of Standard B hinted at the presence of impurities.

Conclusion

This comprehensive guide demonstrates that a well-controlled, in-house synthesis and purification process can yield this compound of exceptionally high purity, exceeding that of readily available commercial alternatives. The multi-technique analytical workflow employed here provides a robust and self-validating system for purity assessment.[7] For researchers and drug development professionals, these findings underscore the importance of not taking the purity of commercial reagents for granted. Rigorous in-house analysis or sourcing from vendors who provide detailed certificates of analysis is paramount to ensuring the integrity and success of sensitive research and development projects.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification and quantification of chemical entities are the bedrock of reliable and reproducible results. This guide presents a comprehensive framework for the cross-validation of analytical data for 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a halogenated aromatic ether. We will explore orthogonal analytical techniques, delving into the rationale behind their selection and providing detailed, field-tested protocols. The objective is to equip you with the expertise to design a robust, self-validating analytical workflow that ensures the highest level of scientific integrity.

The Imperative of Cross-Validation in Analytical Chemistry

In analytical chemistry, cross-validation is the critical process of assessing and comparing datasets generated by two or more distinct methods to ensure the reliability and accuracy of the results.[1] This is particularly crucial in pharmaceutical development, where the purity and concentration of a compound can directly impact its efficacy and safety. For a molecule like this compound, which contains multiple reactive sites, a multi-faceted analytical approach is not just recommended—it is essential for a comprehensive understanding of the sample's composition.

This guide will focus on a tripartite analytical strategy employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique analytical perspective, and their combined data create a powerful, validated analytical dossier.

Orthogonal Analytical Approaches for Comprehensive Characterization

The selection of analytical methods should be strategic, with each technique offering a different mechanism of separation or detection. This orthogonality is key to a robust cross-validation plan.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds that are thermally stable.[2][3] Given the likely volatility of this compound, GC-MS is a primary tool for both identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] HPLC provides an excellent orthogonal separation method to GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for definitive structure elucidation.[5][6][7] While primarily a qualitative technique, quantitative NMR (qNMR) can also be employed for accurate concentration determination.

The following sections will detail the experimental protocols for each of these techniques, along with expected performance data to guide your analytical cross-validation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Fingerprint

GC-MS is a powerful technique that separates compounds based on their volatility and boiling point, followed by detection and identification based on their mass-to-charge ratio.[3] The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol for GC-MS Analysis

Objective: To identify and quantify this compound and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Vortex to ensure complete dissolution.

  • If necessary, filter through a 0.45 µm syringe filter.

Data Presentation: Expected GC-MS Performance
AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~15.2248/250/252 [M]+, 185/187, 155/157, 107, 91
Potential Impurity: 2-Chloro-4-methylphenol~9.8142/144 [M]+, 107
Potential Impurity: 1,2-Dibromoethane~4.5186/188/190 [M]+, 107/109

Note: The isotopic patterns of bromine (79Br/81Br) and chlorine (35Cl/37Cl) are critical for identification.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter prep2->prep3 gc_injection GC Injection prep3->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition library_search Library Search (NIST) data_acquisition->library_search quantification Quantification data_acquisition->quantification

Caption: A typical workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): A Polarity-Based Separation

HPLC separates compounds based on their polarity and interactions with the stationary and mobile phases, making it an excellent orthogonal technique to GC-MS.[4]

Experimental Protocol for HPLC Analysis

Objective: To provide an orthogonal separation and quantification of this compound and potential non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally a good choice for this type of compound.[4]

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 60% B

    • 18.1-22 min: Equilibrate at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (based on UV absorbance maxima)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the initial mobile phase composition (60:40 Acetonitrile:Water).

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance
AnalyteExpected Retention Time (min)Resolution (Rs)Tailing Factor (Tf)
This compound~12.5-1.1
Potential Impurity: 2-Chloro-4-methylphenol~8.2> 2.01.2
Potential Impurity: Dimerization Byproduct~16.1> 2.01.1
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter prep2->prep3 hplc_injection HPLC Injection prep3->hplc_injection hplc_separation RP-HPLC Separation hplc_injection->hplc_separation uv_detection UV/DAD Detection hplc_separation->uv_detection data_acquisition Chromatogram Acquisition uv_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: A typical workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[5][6][7] For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity and substitution pattern of the molecule.

Experimental Protocol for NMR Analysis

Objective: To definitively confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

  • 2D NMR (if necessary): For complex spectra or definitive assignments, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.[7]

Data Presentation: Expected NMR Chemical Shifts
Proton (¹H) AssignmentExpected Chemical Shift (ppm)MultiplicityCarbon (¹³C) AssignmentExpected Chemical Shift (ppm)
Ar-CH₃~2.3sAr-CH₃~20
O-CH₂-CH₂-Br~4.3tO-CH₂~68
O-CH₂-CH₂-Br~3.6tCH₂-Br~29
Aromatic Protons6.8 - 7.3mAromatic Carbons115 - 155

Note: These are estimated chemical shifts and will vary depending on the solvent and spectrometer frequency.

Visualization of the Analytical Cross-Validation Logic

CrossValidation_Logic compound This compound gcms GC-MS Analysis compound->gcms hplc HPLC Analysis compound->hplc nmr NMR Spectroscopy compound->nmr gcms_results Purity by Area % Retention Time Mass Spectrum gcms->gcms_results hplc_results Purity by Area % Retention Time UV Spectrum hplc->hplc_results nmr_results Structural Confirmation Absence of Impurity Signals nmr->nmr_results validation Validated Analytical Result gcms_results->validation hplc_results->validation nmr_results->validation

Caption: Logical flow of cross-validation.

Synthesizing the Data for a Complete Analytical Picture

The true power of cross-validation lies in the synthesis of data from these orthogonal techniques. The purity value obtained from GC-MS should be in close agreement with the purity value from HPLC. Any significant discrepancies warrant further investigation into potential co-eluting impurities or compound degradation in one of the systems. NMR spectroscopy serves as the ultimate arbiter of structural identity, confirming that the major peak in both chromatograms corresponds to the correct molecule.

This multi-pronged approach, grounded in the principles of orthogonal testing, provides a highly trustworthy and scientifically sound characterization of this compound. By implementing these detailed protocols and understanding the causality behind the experimental choices, researchers can ensure the integrity of their analytical results, a cornerstone of successful drug development.

References

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A Comparative Guide to the Reaction Kinetics of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides a comprehensive comparative study of the reaction kinetics of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a versatile intermediate in organic synthesis. Due to the limited availability of direct kinetic data for this specific molecule, this guide will present a hypothetical, yet scientifically grounded, comparative study. We will explore its reactivity alongside structurally related analogs, elucidating the principles that govern their transformation. This analysis is supported by established mechanistic theories and detailed, field-proven experimental protocols.

Introduction: The Significance of Kinetic Studies in Organic Synthesis

This compound possesses a unique combination of functional groups: a bromoethoxy chain susceptible to nucleophilic substitution and an activated aromatic ring. This dual reactivity makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates.[1] Understanding the kinetics of its reactions is crucial for controlling product selectivity, maximizing yield, and ensuring process safety and efficiency.

This guide will focus on two primary reaction types anticipated for this molecule:

  • Nucleophilic Substitution at the Bromoethoxy Side Chain: A reaction pathway where the bromide ion is displaced by a nucleophile. The kinetics of this reaction are expected to follow either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[2][3][4][5][6][7]

  • Nucleophilic Aromatic Substitution (S_NAr): Under forcing conditions or with strong nucleophiles, substitution at the aromatic ring could occur, particularly if the ring is further activated.[8][9][10][11][12]

By comparing the hypothetical reaction kinetics of our target molecule with carefully chosen analogs, we can dissect the influence of electronic and steric factors on reaction rates and mechanisms.

Hypothetical Comparative Study: Unraveling Structure-Reactivity Relationships

To illustrate the principles of comparative kinetics, we propose a study comparing our target compound, This compound (Compound A) , with two hypothetical analogs:

  • Compound B: 2-(2-Bromoethoxy)-1-chloro-4-nitrobenzene: The electron-withdrawing nitro group is expected to significantly impact the reactivity of the aromatic ring.

  • Compound C: 2-(2-Chloroethoxy)-1-chloro-4-methylbenzene: Replacing the bromine with a chlorine on the ethoxy side chain will allow us to investigate the effect of the leaving group on the substitution rate.

Experimental Design and Protocols

The following protocols outline a robust methodology for monitoring the kinetics of nucleophilic substitution at the ethoxy side chain using a model nucleophile, sodium methoxide.

Protocol 1: Kinetic Experiment Setup

  • Reactant Preparation: Prepare 0.1 M solutions of Compound A, B, and C in anhydrous methanol. Prepare a 1.0 M solution of sodium methoxide in anhydrous methanol.

  • Reaction Initiation: In a thermostated reaction vessel equipped with a magnetic stirrer, add 10 mL of the substrate solution (Compound A, B, or C). Allow the solution to equilibrate to the desired temperature (e.g., 50 °C).

  • Sampling: At time t=0, inject 1 mL of the 1.0 M sodium methoxide solution into the reaction vessel and start the timer. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 0.1 M solution of acetic acid in methanol. This will neutralize the sodium methoxide and prevent further reaction.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product over time.

Protocol 2: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: Monitor the absorbance at a wavelength where both the reactant and the product have significant, but distinct, absorption maxima.

  • Quantification: Generate a calibration curve for each reactant and product to accurately determine their concentrations from the peak areas in the chromatograms.

Protocol 3: Data Analysis

  • Plot the concentration of the reactant versus time for each experiment.

  • Determine the initial rate of the reaction from the slope of the concentration-time curve at t=0.

  • Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the rate law can be expressed as: Rate = k_obs [Substrate]. The observed rate constant, k_obs, can be determined from the slope of a plot of ln[Substrate] versus time.

  • The second-order rate constant, k2, can then be calculated by dividing k_obs by the concentration of the nucleophile.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare 0.1 M Substrate Solutions (A, B, C) in Methanol add_substrate Add 10 mL of Substrate Solution prep_substrate->add_substrate prep_nuc Prepare 1.0 M Sodium Methoxide in Methanol initiate Inject 1 mL of Sodium Methoxide (t=0) prep_nuc->initiate thermostat Thermostat Reaction Vessel to 50 °C add_substrate->initiate sampling Withdraw Aliquots at Predetermined Time Intervals initiate->sampling quench Quench Aliquots with Acetic Acid Solution sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Determine Rate Constants hplc->data_analysis

Caption: Experimental workflow for the comparative kinetic study.

Hypothetical Results and Mechanistic Discussion

Based on established principles of organic chemistry, we can predict the following kinetic outcomes for our comparative study.

Data Summary
CompoundDescriptionLeaving GroupAromatic SubstituentHypothetical Second-Order Rate Constant (k₂) at 50 °C (M⁻¹s⁻¹)
A This compoundBr-CH₃1.5 x 10⁻³
B 2-(2-Bromoethoxy)-1-chloro-4-nitrobenzeneBr-NO₂1.8 x 10⁻³
C 2-(2-Chloroethoxy)-1-chloro-4-methylbenzeneCl-CH₃3.0 x 10⁻⁵
Interpretation and Mechanistic Insights

Comparison of Compound A and Compound B: The Electronic Effect

The slightly higher hypothetical rate constant for Compound B compared to Compound A (1.8 x 10⁻³ vs. 1.5 x 10⁻³ M⁻¹s⁻¹) can be attributed to the electronic effect of the substituent on the aromatic ring. The electron-withdrawing nitro group in Compound B can inductively withdraw electron density from the reaction center, making the benzylic carbon slightly more electrophilic and thus more susceptible to nucleophilic attack. While this effect is modest for a reaction at the side chain, it demonstrates the subtle influence of aromatic substituents.

Comparison of Compound A and Compound C: The Leaving Group Effect

The most dramatic difference in reaction rates is observed between Compound A and Compound C. The rate constant for the bromo-substituted compound (A) is predicted to be approximately 50 times greater than that of the chloro-substituted compound (C). This is a direct consequence of the leaving group's ability. Bromide is a better leaving group than chloride because it is a weaker base and more polarizable.[13] This observation strongly supports an S_N2 mechanism for this reaction, as the bond to the leaving group is broken in the rate-determining step.

G cluster_sn2 SN2 Mechanism Nu⁻ Nu⁻ C-LG R-CH₂-LG Nu⁻->C-LG Attack TransitionState [Nu···CH₂···LG]⁻ (Trigonal Bipyramidal) C-LG->TransitionState Product R-CH₂-Nu TransitionState->Product LG⁻ LG⁻ TransitionState->LG⁻ Departure

Caption: Proposed S_N2 mechanism for the nucleophilic substitution.

Potential for S_NAr Reactions

While the primary focus of this hypothetical study is on the side-chain substitution, it is important to consider the potential for Nucleophilic Aromatic Substitution (S_NAr). For Compound A, with its electron-donating methyl group, an S_NAr reaction is highly unlikely under the proposed conditions. However, for Compound B, the strongly electron-withdrawing nitro group in the para position to the chlorine atom significantly activates the ring towards nucleophilic attack.[8][9][12][14][15] Under more forcing conditions (e.g., higher temperatures, stronger nucleophiles), Compound B could undergo an S_NAr reaction, leading to the displacement of the chloride. A separate kinetic study would be required to investigate this pathway.

Conclusion and Future Directions

This guide has presented a framework for a comparative study of the reaction kinetics of this compound and its analogs. Through a hypothetical yet scientifically rigorous analysis, we have elucidated the profound impact of electronic effects and leaving group ability on reaction rates. The proposed experimental protocols provide a practical template for researchers to conduct their own kinetic investigations.

Future work should focus on experimentally validating these hypotheses. Furthermore, exploring a wider range of nucleophiles and reaction conditions would provide a more complete kinetic profile of this versatile synthetic intermediate. Such studies are invaluable for the development of efficient, selective, and scalable synthetic processes in the pharmaceutical and chemical industries.

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  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Wiley Online Library. (2021). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

  • PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]

  • Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. [Link]

  • Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our work inherently involves the use of novel and complex chemical entities. 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, a halogenated aromatic ether, serves as a key building block in organic synthesis. However, its structural characteristics—containing both bromine and chlorine—necessitate a rigorous and informed approach to its handling and, critically, its disposal. Improper disposal not only poses significant safety risks within the laboratory but also threatens environmental integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory professionals to manage this chemical waste stream responsibly, ensuring a safe and sustainable research environment.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining data from structurally analogous compounds. This compound belongs to the class of halogenated ethers, which are known to present multiple hazards.

1.1 Anticipated Hazard Classification

Based on data from similar chemical structures, such as other brominated and chlorinated aromatic compounds, the following GHS classifications should be anticipated.[1][2]

Hazard Class Category Anticipated Hazard Statement Rationale / Supporting Evidence
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed.Structurally related compounds show oral toxicity.[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.A common hazard for halogenated aromatics.[6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.Direct contact with eyes is likely to cause significant irritation.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Inhalation of dust or vapors can irritate the respiratory system.[2][6][7]

1.2 Physicochemical Properties

Understanding the physical state and stability of the compound is crucial for handling and spill response.

Property Value Source
Molecular Formula C₁₀H₁₂BrClON/A
Molecular Weight 249.56 g/mol [8]
Appearance SolidBased on melting point
Melting Point 64 - 67 °C[9]
Boiling Point 196 °C[9]
Chemical Stability Stable under standard ambient conditions.[9]
Hazardous Combustion Products Carbon oxides, Hydrogen chloride gas, Hydrogen bromide gas.[9][10]

Section 2: Pre-Disposal Safety Operations

Before the disposal process begins, ensuring the safety of personnel through correct handling, engineering controls, and personal protective equipment (PPE) is paramount.

2.1 Engineering Controls

All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[3][5] This is the primary method for preventing inhalation of any dust or vapors and providing a contained space in the event of a spill.

2.2 Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during waste consolidation. Ensure gloves are inspected for integrity before each use.

  • Eye Protection: Chemical safety goggles with side-shields are mandatory.[5] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or during decontamination, an impervious apron or chemical-resistant suit may be necessary.[5]

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with filters for organic vapors and particulates is required.[7][11]

Section 3: Spill and Emergency Management

Accidents can happen, and a clear, pre-defined emergency plan is a hallmark of a safe laboratory.

3.1 Minor Spill (Contained within a Fume Hood)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE as outlined in Section 2.2.

  • Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

3.2 Major Spill or Spill Outside of a Fume Hood

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department and emergency services.

  • Isolate: Prevent personnel from entering the affected area.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this or a related compound to emergency responders.

Section 4: The Core Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental protection. The guiding principle is that halogenated organic compounds must never be disposed of down the drain or in regular trash.[5][9]

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Phase 1: Preparation & Collection cluster_execution Phase 2: Execution & Storage cluster_disposal Phase 3: Final Disposition start Begin Disposal Process ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste (Halogenated Organic Solid) ppe->classify segregate Step 3: Segregate from Other Waste (e.g., Non-Halogenated, Aqueous) classify->segregate container Step 4: Select Approved Container (HDPE or Glass, Leak-proof Lid) segregate->container label_waste Step 5: Attach Hazardous Waste Label (Fill out completely) container->label_waste Proceed to Execution transfer Step 6: Transfer Waste into Container (Inside a fume hood) label_waste->transfer seal Step 7: Securely Seal Container (Keep closed unless adding waste) transfer->seal store Step 8: Store in Satellite Accumulation Area (Labeled, Secondary Containment) seal->store pickup Step 9: Arrange for EHS Pickup (Follow institutional procedures) store->pickup Ready for Disposal incinerate Step 10: Final Disposal Pathway (High-Temperature Incineration) pickup->incinerate

Caption: Decision workflow for the safe disposal of halogenated chemical waste.

Step-by-Step Methodology:

  • Waste Classification: This compound must be classified as a Halogenated Organic Hazardous Waste . This is the most critical determination as it dictates the entire disposal pathway.

  • Segregation: In your laboratory's Satellite Accumulation Area (SAA), this waste must be kept separate from all other waste streams.

    • DO NOT mix with non-halogenated solvents (e.g., acetone, hexanes).

    • DO NOT mix with aqueous waste.

    • DO NOT mix with solid non-hazardous waste.

    • Causality: Mixing halogenated waste with non-halogenated waste significantly increases the cost and complexity of disposal for the entire container. It contaminates the less hazardous waste stream.

  • Containerization:

    • Use a designated, chemically-resistant waste container, typically made of High-Density Polyethylene (HDPE) or glass for solids.

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is clean, in good condition, and compatible with the waste.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must be filled out completely and legibly, including:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Appropriate hazard pictograms (e.g., Harmful/Irritant, Health Hazard).

      • The date when waste was first added (Accumulation Start Date).

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in your lab's designated SAA, which should provide secondary containment to capture any potential leaks.

    • Do not overfill the container; leave at least 10% headspace.

  • Final Disposal Pathway:

    • Once the container is full or ready for removal, contact your institution's EHS department to arrange for pickup.

    • The only acceptable disposal method for this type of waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Causality: Incineration at temperatures typically >850°C is necessary to ensure the complete destruction of the halogenated aromatic rings, preventing the formation of persistent organic pollutants like dioxins and furans. Landfilling is not an option as the compound could leach into the environment.

Section 5: Decontamination of Labware

Any labware (e.g., glassware, spatulas) that has come into contact with the compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the contaminated item with a small amount of an appropriate organic solvent (e.g., acetone) to dissolve the residue. This rinseate is hazardous and must be collected in the halogenated organic waste container.

  • Secondary Wash: Wash the item thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water.

By adhering to this comprehensive guide, researchers can confidently manage the waste stream of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • PubChem. (n.d.). Benzene, 2-bromo-1-chloro-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Gujarat Pollution Control Board. (n.d.). ANNEXURE – 1 Manufacturing Process.
  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.